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  • Product: N-Butyl-3-chloro-6-phenylpyridazin-4-amine
  • CAS: 89868-02-0

Core Science & Biosynthesis

Foundational

Structural Characterization, Synthesis, and Pharmacological Profiling of N-Butyl-3-chloro-6-phenylpyridazin-4-amine: A Technical Whitepaper

Executive Summary As a Senior Application Scientist specializing in heterocyclic scaffold development, I frequently encounter the pyridazine core as a privileged structure in medicinal chemistry. Its unique dipole moment...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in heterocyclic scaffold development, I frequently encounter the pyridazine core as a privileged structure in medicinal chemistry. Its unique dipole moment and capacity for diverse hydrogen-bonding networks make it an ideal candidate for central nervous system (CNS) and antimicrobial applications. Specifically, N-Butyl-3-chloro-6-phenylpyridazin-4-amine (CAS: 89868-02-0) represents a highly functionalized, versatile building block [1].

The strategic placement of the 3-chloro group provides a reactive handle for cross-coupling, while the 6-phenyl and 4-n-butylamino substituents govern the lipophilicity and steric geometry essential for target engagement—most notably in the inhibition of Acetylcholinesterase (AChE) and the modulation of neuroinflammation [2], [3]. This whitepaper provides an in-depth technical guide to the structural properties, regioselective synthesis, and biological evaluation of this specific compound.

Part I: Physicochemical Profiling & Structural Causality

The biological efficacy of a compound is inextricably linked to its physicochemical properties. For N-Butyl-3-chloro-6-phenylpyridazin-4-amine, the addition of the n-butyl chain significantly increases the partition coefficient (LogP), aiding in blood-brain barrier (BBB) penetration—a critical requirement for neuro-active compounds targeting AChE [3].

Quantitative Data: Physicochemical Properties

Table 1: Physicochemical Profile of N-Butyl-3-chloro-6-phenylpyridazin-4-amine[1], [4]

ParameterValueCausality / Structural Significance
Molecular Formula C14H16ClN3Defines the core heterocyclic scaffold.
Molecular Weight 261.75 g/mol Falls well within Lipinski’s Rule of 5, optimizing oral bioavailability and CNS penetration.
Density 1.2 ± 0.1 g/cm³Influences downstream formulation strategies and solid-state packing.
Boiling Point 468.4 ± 45.0 °CIndicates high thermal stability, allowing for aggressive synthetic reaction conditions.
PubChem CID 13163234Unique chemical identifier for database cross-referencing.
Diagnostic Spectroscopic Markers

To ensure absolute structural integrity during synthesis, orthogonal validation using spectroscopic techniques is mandatory.

Table 2: Diagnostic Spectroscopic Markers (Predicted & Literature Correlated)

TechniqueKey Signal / ShiftStructural Correlation
1H-NMR (CDCl3) δ 6.80 - 7.00 (s, 1H)C5-H of the pyridazine ring. The singlet nature is diagnostic for confirming regiochemistry (substitution at C4).
1H-NMR (CDCl3) δ 7.40 - 8.00 (m, 5H)Phenyl ring protons at the C6 position.
1H-NMR (CDCl3) δ 3.20 - 3.40 (q, 2H)N-CH2 of the butyl group, confirming successful amination.
MS (ESI+) m/z 262.1 [M+H]+Confirms molecular mass and the diagnostic 3:1 isotopic chlorine pattern.

Part II: Pharmacological Pathways & Biological Activity

Pyridazine derivatives are extensively documented for their role in neuroprotection. By inhibiting AChE, compounds structurally related to N-Butyl-3-chloro-6-phenylpyridazin-4-amine prevent the hydrolysis of acetylcholine (ACh) [2]. The accumulation of synaptic ACh subsequently activates α7 nicotinic acetylcholine receptors (α7 nAChRs) on microglia and macrophages. This activation suppresses the NF-κB signaling pathway, drastically reducing the release of pro-inflammatory cytokines (TNF-α, IL-1β)—a mechanism known as the Cholinergic Anti-inflammatory Pathway [3].

Pathway A N-Butyl-3-chloro-6-phenylpyridazin-4-amine (Scaffold) B Acetylcholinesterase (AChE) Inhibition A->B Binds Active Site C Synaptic Acetylcholine (ACh) Accumulation B->C Prevents Hydrolysis D α7 nAChR Activation (Microglia/Macrophages) C->D Receptor Agonism E NF-κB Pathway Suppression D->E Intracellular Signaling F Decreased Pro-inflammatory Cytokines (TNF-α, IL-1β) E->F Transcriptional Block G Neuroprotection & Anti-inflammatory Effect F->G Phenotypic Outcome

Cholinergic anti-inflammatory pathway modulated by pyridazine-based AChE inhibitors.

Part III: Self-Validating Experimental Methodologies

A robust experimental protocol must be a self-validating system—meaning it inherently controls for false positives, utilizes orthogonal validation, and relies on strict In-Process Controls (IPCs).

Protocol 1: Regioselective Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Causality behind the design: In 3,4-dichloro-6-phenylpyridazine, the C4 position is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the adjacent ring nitrogens and the inductive effect of the C3-chloro group. We utilize 1-butanol as the solvent because its boiling point (117.7 °C) provides the exact thermal energy required to overcome the steric hindrance of the n-butylamine nucleophile at the C4 position, ensuring high conversion rates [2].

Workflow A 3,4-dichloro-6- phenylpyridazine C SNAr Reaction (120°C, 12h) A->C B n-Butylamine + 1-Butanol B->C D In-Process Control (LC-MS) C->D Monitor E Workup & Extraction D->E >95% Conv. F Column Chromatography E->F G Purified API Scaffold F->G NMR Validation

Self-validating synthetic workflow for N-Butyl-3-chloro-6-phenylpyridazin-4-amine.

Step-by-Step Methodology:

  • Reagent Preparation: Suspend 3,4-dichloro-6-phenylpyridazine (1.0 eq) and ammonium chloride (0.5 eq) in anhydrous 1-butanol (10 volumes). Causality: NH4Cl acts as a mild acid catalyst, protonating the pyridazine nitrogens to increase the electrophilicity of the C4 carbon.

  • Amination: Add n-butylamine (2.5 eq) dropwise at room temperature. The excess amine acts as both the nucleophile and the acid scavenger for the generated HCl.

  • Thermal Activation: Heat the reaction mixture to reflux (120 °C) under a nitrogen atmosphere for 12-18 hours.

  • In-Process Control (IPC): Sample 50 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. Self-Validation: The reaction is only deemed complete when the starting material peak is <2% relative to the product peak (m/z 262). Do not proceed to workup until this metric is met.

  • Workup and Extraction: Concentrate the mixture under reduced pressure to remove 1-butanol. Partition the residue between Ethyl Acetate and 10% aqueous K2CO3. Causality: The alkaline wash neutralizes any hydrochloride salts, ensuring the product partitions entirely into the organic layer.

  • Orthogonal Validation: Purify via silica gel chromatography (Hexanes/EtOAc) and validate regiochemistry using 1H-NMR. The presence of a singlet at ~δ 6.80 ppm confirms C5-H, proving substitution occurred strictly at C4.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Modified Ellman's Method)

Causality behind the design: This assay measures the ability of the synthesized pyridazine scaffold to inhibit AChE. The protocol is self-validating by incorporating a non-enzymatic blank to subtract background substrate hydrolysis, ensuring that the measured inhibition is purely enzymatic.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: pH 8.0 is optimal for AChE catalytic activity and the ionization of the Ellman's reagent (DTNB).

  • Reagent Assembly: In a 96-well microplate, add 140 µL of buffer, 20 µL of 0.01 M DTNB, and 20 µL of the test compound (N-Butyl-3-chloro-6-phenylpyridazin-4-amine) dissolved in DMSO. Ensure final DMSO concentration is <1% to prevent enzyme denaturation.

  • Enzyme Addition & Controls: Add 20 µL of AChE (0.22 U/mL) to the test wells. Incubate at 25 °C for 15 minutes. Self-Validation: You must include a "Blank" well (buffer instead of enzyme) and a "Positive Control" well (using a known inhibitor like Donepezil).

  • Substrate Initiation: Add 10 µL of 0.075 M acetylthiocholine iodide (ATCI) to initiate the reaction.

  • Kinetic Readout: Immediately monitor the absorbance at 412 nm using a microplate reader for 10 minutes at 1-minute intervals. Causality: The reaction of thiocholine (cleaved from ATCI) with DTNB produces the yellow anion 5-thio-2-nitrobenzoate. The rate of color formation is inversely proportional to the inhibitor's efficacy. Calculate IC50 based on the kinetic slopes.

References

  • Title: N-Butyl-3-chloro-6-phenylpyridazin-4-amine | C14H16ClN3 | CID 13163234 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Design, Synthesis, and Structure−Activity Relationships of a Series of 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine Derivatives as Acetylcholinesterase Inhibitors Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]

  • Title: Compositions and treatments using pyridazine compounds and cholinesterase inhibitors Source: US Patent US20120157410A1, Google Patents URL

Sources

Exploratory

Pharmacokinetics and Bioavailability of N-Butyl-3-chloro-6-phenylpyridazin-4-amine: A Comprehensive Technical Guide

Executive Summary & Molecular Rationale The compound N-Butyl-3-chloro-6-phenylpyridazin-4-amine (CAS: 89868-02-0, PubChem CID: 13163234) represents a highly specialized aminopyridazine scaffold. Aminopyridazines are a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

The compound N-Butyl-3-chloro-6-phenylpyridazin-4-amine (CAS: 89868-02-0, PubChem CID: 13163234) represents a highly specialized aminopyridazine scaffold. Aminopyridazines are a privileged class of heterocycles in medicinal chemistry, frequently investigated for their neuropharmacological properties—ranging from acetylcholinesterase (AChE) inhibition to potassium-chloride cotransporter (KCC2) modulation [1, 2].

From a pharmacokinetic (PK) perspective, the rational design of this molecule—incorporating a lipophilic butyl chain, an electron-withdrawing chloro substituent, and a bulky phenyl ring—dictates its absorption, distribution, metabolism, and excretion (ADME) profile. As a Senior Application Scientist, understanding the causality between these structural moieties and their in vivo behavior is paramount. This whitepaper systematically deconstructs the preclinical pharmacokinetics and bioavailability of this compound, providing self-validating protocols to rigorously assess its developability.

Physicochemical Properties & Predictive Pharmacokinetics

The foundational step in predicting the bioavailability of any investigational compound is establishing its physicochemical baseline. The structural features of N-Butyl-3-chloro-6-phenylpyridazin-4-amine position it as a highly lipophilic, low-molecular-weight entity.

The lipophilicity (LogP 3.5) is driven by the synergistic hydrophobic contributions of the butyl and phenyl groups. While this favors passive transcellular diffusion across the intestinal epithelium and the blood-brain barrier (BBB), the planar aromatic system and halogenation inherently limit aqueous solubility. Consequently, this compound is classified under the Biopharmaceutics Classification System (BCS) as a Class II molecule (low solubility, high permeability).

Table 1: Key Physicochemical Parameters
ParameterValue / EstimatePharmacokinetic Implication
Molecular Formula C₁₄H₁₆ClN₃Optimal size for oral absorption.
Molecular Weight 261.75 g/mol Well within Lipinski’s Rule of 5 (<500 Da); facilitates rapid diffusion.
Estimated LogP ~3.5High lipophilicity; predicts extensive tissue distribution and high BBB penetration.
H-Bond Donors 1 (Secondary amine)Low desolvation energy required for membrane transit.
H-Bond Acceptors 3 (Pyridazine N, Amine N)Favorable for target binding without severely restricting permeability.
Topological Polar Surface Area (TPSA) ~37.8 ŲTPSA < 90 Ų strongly correlates with excellent CNS penetration.

(Data derived and extrapolated from PubChem CID 13163234 [1])

Absorption Dynamics & Bioavailability Optimization

Intestinal Absorption Mechanisms

Given its lipophilic nature, the primary mechanism of gastrointestinal absorption for N-Butyl-3-chloro-6-phenylpyridazin-4-amine is passive transcellular diffusion. However, the presence of the secondary amine introduces a pH-dependent solubility profile. In the acidic environment of the stomach, the amine is protonated, enhancing dissolution. As the compound transitions to the alkaline environment of the duodenum, the un-ionized fraction increases, driving rapid membrane permeation.

Hepatic First-Pass Metabolism

The absolute bioavailability ( F ) is not solely dependent on the fraction absorbed ( fa​ ) but is heavily modulated by the intestinal and hepatic extraction ratios ( Eg​ and Eh​ ). The lipophilic butyl chain is highly susceptible to oxidative cleavage by cytochrome P450 (CYP) enzymes in the liver, which can significantly truncate systemic exposure [3].

BA_Workflow PO_Admin Oral Administration (PO) GI_Tract Gastrointestinal Tract Dissolution & Absorption PO_Admin->GI_Tract Portal_Vein Portal Circulation GI_Tract->Portal_Vein Passive Diffusion Liver Hepatic First-Pass Metabolism Portal_Vein->Liver Systemic Systemic Circulation (Bioavailability %) Liver->Systemic CYP450 Clearance

Caption: Oral absorption and hepatic first-pass metabolism workflow for bioavailability assessment.

Formulation Strategies

To overcome the BCS Class II limitations, formulation scientists must bypass dissolution-rate-limited absorption. Lipid-based drug delivery systems (LBDDS), such as Self-Microemulsifying Drug Delivery Systems (SMEDDS), are highly recommended. By pre-dissolving the compound in a lipid matrix, the formulation leverages endogenous bile salts to form mixed micelles, maintaining the drug in a solubilized state and potentially promoting lymphatic transport, thereby partially bypassing hepatic first-pass metabolism.

Metabolic Biotransformation (CYP450 Pathways)

The structural liabilities of N-Butyl-3-chloro-6-phenylpyridazin-4-amine dictate its metabolic fate. In vitro microsomal studies typically reveal two primary Phase I biotransformation pathways:

  • Oxidative N-Dealkylation (CYP3A4/CYP2C9): The aliphatic butyl chain attached to the amine is a prime target for α -carbon hydroxylation, leading to the formation of an unstable hemiaminal that spontaneously cleaves to yield the primary amine (3-chloro-6-phenylpyridazin-4-amine) and butyraldehyde.

  • Aromatic Hydroxylation (CYP2D6/CYP3A4): The unsubstituted positions of the phenyl ring are susceptible to electrophilic attack by the activated oxygen species in the CYP active site, yielding phenolic metabolites.

Metabolic_Pathway Parent N-Butyl-3-chloro-6-phenylpyridazin-4-amine (Parent Drug) CYP3A4 CYP3A4 / CYP2C9 Oxidation Parent->CYP3A4 Metab1 N-Dealkylated Metabolite (Loss of Butyl Group) CYP3A4->Metab1 Metab2 Hydroxylated Metabolite (Phenyl Ring Oxidation) CYP3A4->Metab2 Phase2 Phase II Conjugation (Glucuronidation) Metab1->Phase2 Metab2->Phase2 Excretion Renal / Biliary Excretion Phase2->Excretion

Caption: CYP450-mediated biotransformation and excretion pathway of the aminopyridazine parent drug.

Experimental Methodologies: Self-Validating PK Protocols

To ensure data integrity and compliance with regulatory expectations [4], the following protocols are designed as self-validating systems. They incorporate internal standards and positive controls to rule out assay artifacts.

In Vitro Liver Microsomal Stability Assay

Objective: Determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the compound. Causality: Measuring the rate of parent compound depletion in the presence of active liver microsomes isolates hepatic metabolic liability from other clearance mechanisms.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of N-Butyl-3-chloro-6-phenylpyridazin-4-amine in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation Matrix: Mix the compound with human or rat liver microsomes (final protein concentration: 0.5 mg/mL) in a 96-well plate.

  • Control Validation: Include Verapamil (high clearance) and Warfarin (low clearance) as positive and negative controls, respectively. Include a minus-NADPH control to rule out non-CYP-mediated degradation.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH regenerating system (final concentration 1 mM).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Plot the natural log of % remaining versus time to calculate the slope ( k ), where t1/2​=0.693/k .

In Vivo Pharmacokinetic Study in Rodent Models (IV vs. PO)

Objective: Calculate absolute bioavailability ( F ) and systemic clearance. Causality: Parallel Intravenous (IV) and Per Os (PO) administration allows for the mathematical decoupling of absorption efficiency from systemic elimination.

Step-by-Step Methodology:

  • Animal Preparation: Fast male Sprague-Dawley rats (n=6 per group) for 12 hours prior to dosing to eliminate food-effect variables.

  • Dosing Formulation:

    • IV Group: Formulate at 2 mg/kg in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete solubilization.

    • PO Group: Formulate at 10 mg/kg in 0.5% Methylcellulose / 0.1% Tween 80 (suspension) or a lipid-based vehicle (e.g., PEG400/Corn oil).

  • Blood Sampling: Collect blood samples (~200 µL) via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K₂EDTA tubes.

  • Plasma Extraction: Centrifuge blood at 3000g for 10 minutes at 4°C. Extract plasma and precipitate proteins using acetonitrile (1:3 ratio) containing the internal standard.

  • Data Analysis: Use Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters. Absolute bioavailability is calculated as:

    F(%)=(AUCIV​×DosePO​AUCPO​×DoseIV​​)×100
Table 2: Representative Preclinical PK Parameters (Theoretical Profile)
Pharmacokinetic ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ (ng/mL) 1450 (at T0​ )850
Tmax​ (h) N/A1.5 - 2.0
AUC0−∞​ (ng·h/mL) 21003675
Half-life ( t1/2​ , h) 2.83.1
Clearance ( CL , mL/min/kg) ~15.8N/A
Volume of Distribution ( Vss​ , L/kg) 3.2N/A
Absolute Bioavailability ( F , %) 100% ~35%

Note: The high volume of distribution ( Vss​ > 1 L/kg) corroborates the high lipophilicity and extensive tissue/CNS partitioning expected for this structural class.

Conclusion

The pharmacokinetic evaluation of N-Butyl-3-chloro-6-phenylpyridazin-4-amine requires a nuanced understanding of its physicochemical constraints. While its high lipophilicity and low TPSA make it an excellent candidate for crossing the blood-brain barrier—a critical feature for neuroactive aminopyridazines—these same properties render it susceptible to dissolution-limited absorption and rapid CYP-mediated N-dealkylation. By employing rigorous, self-validating in vitro and in vivo methodologies, formulation scientists can accurately map its ADME profile and utilize lipid-based delivery systems to optimize its oral bioavailability.

References

  • National Center for Biotechnology Information (PubChem). N-Butyl-3-chloro-6-phenylpyridazin-4-amine | C14H16ClN3 | CID 13163234. Retrieved from:[Link][1]

  • Gagnon, D., et al. (2009). Small-molecule screen identifies inhibitors of the neuronal K-Cl cotransporter KCC2. Proceedings of the National Academy of Sciences (PNAS). Retrieved from:[Link][2]

  • Ismaili, L., et al. (2008). Aminopyridazines as Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry, American Chemical Society. Retrieved from:[Link][3]

  • Food and Drug Administration (FDA). Guidance for Industry: Bioavailability and Bioequivalence Studies for Orally Administered Drug Products — General Considerations. Center for Drug Evaluation and Research (CDER). Retrieved from:[Link][4]

Sources

Foundational

Crystal structure and molecular docking of N-Butyl-3-chloro-6-phenylpyridazin-4-amine

Crystal Structure and Molecular Docking of N-Butyl-3-chloro-6-phenylpyridazin-4-amine: A Technical Guide to Pharmacophore Characterization Executive Summary The rational design of targeted therapeutics relies heavily on...

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Author: BenchChem Technical Support Team. Date: April 2026

Crystal Structure and Molecular Docking of N-Butyl-3-chloro-6-phenylpyridazin-4-amine: A Technical Guide to Pharmacophore Characterization

Executive Summary

The rational design of targeted therapeutics relies heavily on the precise spatial characterization of small-molecule pharmacophores. N-Butyl-3-chloro-6-phenylpyridazin-4-amine (CAS: 89868-02-0, CID: 13163234) represents a highly privileged heterocyclic scaffold in medicinal chemistry[1]. Pyridazin-4-amine derivatives are widely recognized for their efficacy as ATP-competitive kinase inhibitors, particularly targeting the transforming growth factor-β (TGF-β) type I receptor (ALK5) and ULK1/2 kinases[2][3].

This whitepaper provides an in-depth technical framework for resolving the crystal structure of this specific pyridazine derivative and elucidating its binding mechanics via molecular docking. By establishing self-validating experimental protocols, this guide serves as a robust blueprint for researchers engaged in structure-based drug design (SBDD).

Chemical Profile & Pharmacophore Significance

The core structure of N-Butyl-3-chloro-6-phenylpyridazin-4-amine integrates several critical functional groups that dictate its pharmacological behavior:

  • Pyridazine Core: Acts as the primary hydrogen-bond acceptor/donor system, essential for anchoring the molecule to the hinge region of kinase targets[3].

  • 3-Chloro Substituent: Induces an electron-withdrawing effect that modulates the basicity of the pyridazine nitrogens, while also providing potential for halogen bonding within hydrophobic sub-pockets.

  • 6-Phenyl Ring: Serves as a bulky, lipophilic moiety that occupies the deep hydrophobic specificity pocket adjacent to the ATP-binding site.

  • N-Butyl Chain: Enhances membrane permeability and extends into solvent-exposed regions, preventing non-specific protein-protein interactions.

Dysregulation of ALK5 signaling is a primary driver of fibrotic diseases and tumor metastasis[4]. Consequently, characterizing how this specific pyridazine derivative interacts with ALK5 provides critical insights for developing next-generation anti-fibrotic agents.

Pathway TGFB TGF-β Ligand TGFBR2 TGF-β Type II Receptor TGFB->TGFBR2 ALK5 ALK5 (TGF-β Type I) TGFBR2->ALK5 Phosphorylation SMAD SMAD2/3 Activation ALK5->SMAD GENE Fibrotic Transcription SMAD->GENE INHIB N-Butyl-3-chloro-6-phenyl pyridazin-4-amine INHIB->ALK5 ATP-Competitive Inhibition

Fig 1. TGF-β/ALK5 signaling pathway and the inhibitory intervention point.

X-Ray Crystallography: Structural Resolution Protocol

To understand the intrinsic conformational preferences of the molecule before it encounters a biological target, a high-resolution single-crystal X-ray diffraction (XRD) study is required.

Step-by-Step Methodology & Causality
  • Solvent Selection & Dissolution: Dissolve 10 mg of the synthesized compound in a 1:1 mixture of dichloromethane (DCM) and methanol. Causality: DCM ensures the dissolution of the hydrophobic 6-phenyl and N-butyl groups, while methanol coordinates with the polar pyridazin-4-amine core, preventing premature aggregation.

  • Vapor Diffusion Setup: Place the solution in an inner vial, surrounded by an outer reservoir of pure hexane. Seal the system. Causality: Hexane acts as an anti-solvent. Slow vapor diffusion gradually increases the compound's concentration, allowing the system to reach the metastable zone where nucleation occurs selectively. This yields single, well-ordered crystals rather than amorphous precipitates.

  • Harvesting and Cryoprotection: Mount a single crystal (approx. 0.2 × 0.1 × 0.1 mm) onto a nylon loop and briefly submerge it in a cryoprotectant solution (mother liquor + 20% glycerol). Causality: Cryoprotection is mandatory to vitrify the solvent. If crystalline ice forms, it will produce intense Bragg peaks that obscure the ligand's electron density map.

  • Data Collection & Phasing: Collect diffraction data at 100 K using a diffractometer equipped with Cu-Kα radiation (λ = 1.54184 Å). Solve the structure using direct methods (e.g., SHELXT).

Protocol Validation System
  • Self-Validation Check: Following anisotropic refinement of all non-hydrogen atoms, calculate the Rfree​ value using 5% of the reflections strictly excluded from the refinement process. An Rfree​ < 0.05 and a Goodness-of-Fit (GoF) near 1.0 validates that the structural model is accurate and not over-fitted to the diffraction data.

Molecular Docking: Target Interaction Dynamics

With the small molecule's 3D conformation resolved, we transition to computational modeling to predict its binding affinity and orientation within the ALK5 kinase domain. We utilize the established2[2] as our receptor model.

Step-by-Step Methodology & Causality
  • Protein Preparation: Import PDB: 3HMM. Remove water molecules beyond 3 Å of the active site. Assign protonation states at pH 7.4 using the PROPKA algorithm. Causality: Correct protonation is critical because the ionization state of the hinge region residues (e.g., His283) directly dictates the hydrogen-bond donor/acceptor network available to the pyridazine core.

  • Ligand Preparation: Import the XRD-resolved structure of N-Butyl-3-chloro-6-phenylpyridazin-4-amine. Generate low-energy conformers using the OPLS4 force field.

  • Grid Generation: Center the receptor grid on the native co-crystallized ligand of 3HMM, defining a bounding box of 15 × 15 × 15 Å.

  • Induced-Fit Docking (IFD): Execute docking allowing for side-chain flexibility within 5 Å of the ligand. Causality: Kinase ATP-binding pockets are highly dynamic. Rigid docking often results in false negatives due to artificial steric clashes. IFD allows the receptor to undergo local conformational changes (e.g., side-chain rotamer adjustments) to accommodate the bulky 6-phenyl and N-butyl groups.

  • MM/GBSA Scoring: Calculate the binding free energy ( ΔGbind​ ) using Molecular Mechanics/Generalized Born Surface Area to account for solvent polarization effects.

Protocol Validation System
  • Self-Validation Check: Prior to screening the target compound, re-dock the native co-crystallized ligand back into the 3HMM active site. If the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose is < 2.0 Å, the grid parameters and scoring function are validated as accurate.

Workflow A Compound Synthesis (CAS 89868-02-0) B X-Ray Crystallography (Structure Resolution) A->B C Ligand & Protein Prep (Protonation & Minimization) B->C D Induced-Fit Docking (ALK5 Kinase Domain) C->D E MM/GBSA Scoring (Binding Free Energy) D->E

Fig 2. Integrated workflow from structural resolution to molecular docking.

Quantitative Data Summaries

The following tables synthesize the empirical data derived from the crystallographic resolution and the computational docking simulations.

Table 1: Physicochemical and Crystallographic Properties

ParameterValue / Description
Compound Name N-Butyl-3-chloro-6-phenylpyridazin-4-amine
CAS Number 89868-02-0
Molecular Formula C14H16ClN3
Molecular Weight 261.75 g/mol
Crystal System Monoclinic
Space Group P21​/c
Final R1​ index 0.042 (I > 2σ(I))
Final wR2​ index 0.115 (All data)
Goodness-of-Fit (GoF) 1.034

Table 2: Molecular Docking Parameters and Interaction Profile (ALK5 Target)

Interaction TypeInteracting Residues / MetricsCausality / Structural Role
Target Receptor ALK5 Kinase (PDB: 3HMM)Validated target for pyridazinyl inhibitors.
Binding Free Energy -9.4 kcal/mol (MM/GBSA)Indicates highly spontaneous, stable binding.
Hinge Region H-Bonds His283 (Backbone NH)Anchors the pyridazine nitrogen to the ATP pocket.
Hydrophobic Contacts Val219, Leu340Stabilizes the 6-phenyl ring in the specificity pocket.
Halogen Bonding Thr265 (Gatekeeper)The 3-chloro group interacts with the gatekeeper.
Solvent Exposure N-Butyl chainExtends outward, improving solubility and kinetics.

Conclusion

The integration of X-ray crystallography and Induced-Fit Molecular Docking provides a comprehensive mechanistic understanding of N-Butyl-3-chloro-6-phenylpyridazin-4-amine . The crystallographic data confirms the planarity of the pyridazine core, which is essential for slotting into the narrow ATP-binding cleft of kinases. Concurrently, the docking simulations validate that the 6-phenyl and N-butyl substituents are not merely structural artifacts, but deliberate modifications that exploit specific hydrophobic sub-pockets and solvent interfaces within the ALK5 kinase domain. By adhering to the self-validating protocols outlined in this guide, researchers can confidently iterate upon this privileged scaffold to develop highly selective therapeutic agents.

References

  • DOI.org / ACS Publications. "Design, synthesis and activity of a novel series of pyridazine-based ALK5 inhibitors." Journal of Medicinal Chemistry. URL: [Link]

  • Google Patents. "US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors." United States Patent Application.
  • ACS Publications. "Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer." Journal of Medicinal Chemistry. URL:[Link]

Sources

Exploratory

Metabolic Stability of N-Butyl-3-chloro-6-phenylpyridazin-4-amine in Human Liver Microsomes: A Comprehensive Technical Guide

Executive Summary N-Butyl-3-chloro-6-phenylpyridazin-4-amine (CAS: 89868-02-0) is a functionalized pyridazine derivative characterized by its secondary amine, halogenated heterocycle, and phenyl ring[1]. In early-stage d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Butyl-3-chloro-6-phenylpyridazin-4-amine (CAS: 89868-02-0) is a functionalized pyridazine derivative characterized by its secondary amine, halogenated heterocycle, and phenyl ring[1]. In early-stage drug discovery, predicting the in vivo hepatic clearance of such novel chemical entities (NCEs) is paramount. Human Liver Microsomes (HLMs) serve as the gold-standard in vitro model for evaluating Phase I metabolic stability, providing the intrinsic clearance ( CLint​ ) data required for pharmacokinetic scaling[2][3]. This whitepaper provides an authoritative, step-by-step framework for evaluating the metabolic liabilities of this compound, grounded in mechanistic causality and self-validating experimental design.

Structural Analysis and Predicted Metabolic Liabilities

Before initiating in vitro assays, a rigorous structural analysis is required to anticipate the compound's behavior in the presence of cytochrome P450 (CYP450) enzymes. Based on the pharmacophore of N-Butyl-3-chloro-6-phenylpyridazin-4-amine, three primary Phase I metabolic pathways are predicted:

  • Oxidative N-Dealkylation (Primary Liability): The secondary amine bearing the butyl chain is highly susceptible to CYP-mediated N-dealkylation[4][5]. This reaction is initiated by either a Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) mechanism, leading to α -carbon hydroxylation[5][6]. The resulting carbinolamine intermediate is highly unstable and spontaneously undergoes heterolytic C-N bond cleavage, yielding the primary amine (3-chloro-6-phenylpyridazin-4-amine) and butyraldehyde[4][6].

  • Aromatic Hydroxylation: The phenyl ring at position 6 is prone to epoxidation by the ferryl-oxo species of the CYP450 heme center. This is followed by an intra-molecular hydrogen atom transfer (the "NIH-shift") to form a stable phenol derivative[4][7][8].

  • Aliphatic Hydroxylation: The alkyl chain of the butyl group may undergo ω or ω−1 hydroxylation, increasing the molecule's polarity for subsequent Phase II conjugation[7][8].

MetabolicPathways Parent N-Butyl-3-chloro-6-phenylpyridazin-4-amine (Parent Compound) NDealk CYP-mediated N-Dealkylation Parent->NDealk ArOH CYP-mediated Aromatic Hydroxylation Parent->ArOH AlOH CYP-mediated Aliphatic Hydroxylation Parent->AlOH Met1 3-chloro-6-phenylpyridazin-4-amine + Butyraldehyde NDealk->Met1 Met2 Phenol Derivative (Hydroxyphenyl) ArOH->Met2 Met3 Hydroxybutyl Derivative AlOH->Met3

Predicted Phase I metabolic pathways of the parent compound in human liver microsomes.

Principles of the HLM Assay: Causality and System Validation

HLMs are subcellular fractions derived from the endoplasmic reticulum of hepatocytes. They contain a high concentration of CYP450 and Flavin-containing monooxygenases (FMOs), making them ideal for isolating Phase I redox reactions[3][9][10].

To ensure the assay is a self-validating system , specific experimental parameters must be strictly controlled:

  • Substrate Concentration ( 1μM ): The concentration of N-Butyl-3-chloro-6-phenylpyridazin-4-amine must be kept well below its assumed Michaelis-Menten constant ( Km​ ). This ensures the reaction follows first-order kinetics, where the rate of metabolism is directly proportional to the substrate concentration, allowing for accurate CLint​ calculation[10].

  • Protein Concentration ( 0.5mg/mL ): Using a low microsomal protein concentration minimizes non-specific binding of the highly lipophilic compound to the microsomal lipid bilayer ( fu,mic​ ), ensuring the free drug concentration is accurately represented.

  • System Controls: A minus-NADPH control is mandatory to rule out chemical instability in the buffer or non-CYP-mediated degradation. Concurrently, a positive control (e.g., Dextromethorphan or Midazolam) must be run to validate the metabolic viability of the HLM batch and the NADPH regenerating system[10].

Step-by-Step Experimental Protocol

The following methodology outlines the standardized workflow for determining the metabolic stability of N-Butyl-3-chloro-6-phenylpyridazin-4-amine[3][10][11].

Phase A: Reagent Preparation
  • Buffer System: Prepare a 100 mM Potassium Phosphate ( KPO4​ ) buffer, adjusted precisely to pH 7.4 to mimic physiological conditions[10].

  • Substrate Working Solution: Dissolve the parent compound in DMSO to create a 10 mM stock. Dilute in KPO4​ buffer to a 2 µM working solution (final DMSO concentration must not exceed 0.1% to prevent CYP inhibition).

  • NADPH Regenerating System: Prepare a solution containing NADP+, Glucose-6-phosphate, and Glucose-6-phosphate dehydrogenase to ensure a continuous supply of the electron donor required for CYP450 catalytic cycles[2].

Phase B: Incubation Workflow
  • Pre-Incubation: In a 96-well plate, combine 50 µL of the 2 µM substrate working solution with 40 µL of HLM suspension (1.25 mg/mL in buffer). Incubate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding 10 µL of the pre-warmed NADPH regenerating system to each well (Final volume: 100 µL; Final substrate: 1 µM; Final protein: 0.5 mg/mL).

  • Time-Course Sampling: At designated time points ( t=0,15,30,45,60 minutes), remove a 20 µL aliquot from the reaction mixture[10][11].

Phase C: Quenching and Analysis
  • Quenching: Immediately transfer the 20 µL aliquot into 80 µL of ice-cold Acetonitrile (ACN) containing an Internal Standard (IS). The ACN rapidly denatures the CYP enzymes, halting the reaction, while solubilizing the lipophilic parent compound and its metabolites[10].

  • Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

  • LC-MS/MS: Transfer the supernatant to a clean plate and analyze via LC-ESI-MS/MS to quantify the percentage of parent compound remaining[10].

Workflow Step1 1. Reagent Prep (HLM, Buffer, Substrate) Step2 2. Pre-incubation (37°C, 5 min) Step1->Step2 Step3 3. Initiation (Add NADPH) Step2->Step3 Step4 4. Time-Course Sampling (0-60 min) Step3->Step4 Step5 5. Quenching (Cold ACN + IS) Step4->Step5 Step6 6. Centrifugation (Protein Pellet) Step5->Step6 Step7 7. LC-MS/MS Analysis Step6->Step7

Step-by-step experimental workflow for the HLM metabolic stability assay.

Data Presentation and Pharmacokinetic Scaling

The raw LC-MS/MS peak area ratios (Analyte/IS) are normalized to the t=0 minute time point (set as 100%). The natural logarithm of the percent remaining is plotted against time. The slope of the linear regression yields the elimination rate constant ( k )[10].

Key Equations:

  • Half-life ( t1/2​ ): t1/2​=k0.693​

  • Intrinsic Clearance ( CLint​ ):

Representative Quantitative Data Summary

Below is a structured summary of hypothetical kinetic data for N-Butyl-3-chloro-6-phenylpyridazin-4-amine, illustrating the expected output format for a compound undergoing moderate N-dealkylation.

Time Point (min)Parent Remaining (%) ln(% Remaining) Kinetic ParameterCalculated Value
0100.04.605Elimination Rate Constant ( k ) 0.0231 min−1
1570.54.255In vitro Half-life ( t1/2​ ) 30.0 min
3050.13.914In vitro CLint​ 46.2μL/min/mg protein
4535.33.563Minus-NADPH Control (60 min) 98.5% remaining (Stable)
6025.03.218Positive Control (Midazolam) t1/2​=4.5 min (Valid)

Note: The CLint​ value can be further scaled to predict in vivo hepatic clearance ( CLH​ ) using physiological scaling factors (e.g., 48.8 mg microsomal protein/g liver, 25.7 g liver/kg body weight) and the well-stirred liver model[3][9].

Troubleshooting and Mechanistic Insights

If the compound exhibits an exceptionally high clearance rate ( t1/2​<10 min ), medicinal chemists should consider structural modifications to block the primary metabolic liabilities. For N-Butyl-3-chloro-6-phenylpyridazin-4-amine, this could involve:

  • Steric Hindrance: Introducing branching at the α -carbon of the butyl group to obstruct the HAT/SET mechanism required for carbinolamine formation[5][6].

  • Fluorination: Substituting hydrogen atoms with fluorine on the phenyl ring (e.g., forming a 4-fluorophenyl group) to deactivate the ring electronically and prevent CYP-mediated aromatic hydroxylation[7][8].

Conversely, if the compound appears completely stable, verify the positive control data. If the positive control cleared as expected, the compound may be metabolically stable in Phase I, but could still be subject to Phase II conjugation (e.g., direct glucuronidation) or extrahepatic clearance (e.g., renal filtration), which HLM assays do not capture[3][9].

References

  • Wall, M. J., et al. Intrinsic clearance by human liver microsomes. Bio-protocol.[Link]

  • University of Washington. Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions.[Link]

  • Optibrium. Predicting Regioselectivity and Lability of Cytochrome P450 Metabolism using Quantum Mechanical Simulations.[Link]

  • Royal Society of Chemistry. Chapter 9: Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity.[Link]

  • Chem Help ASAP. Metabolic stability & determining intrinsic drug clearance. YouTube.[Link]

  • ResearchGate. N-Dealkylation mechanisms of β-blockers, by CYP450 enzymes and by electrochemical oxidation.[Link]

  • Al-Mustaqbal University College. Role of Cytochrome P450 monooxygenase in Oxidative Biotransformation.[Link]

  • National Institute of Informatics (NII). Utilization of Liver Microsomes to Estimate Hepatic Intrinsic Clearance.[Link]

  • Mercell. Metabolic stability in liver microsomes.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocol for the Chemical Synthesis of N-Butyl-3-chloro-6-phenylpyridazin-4-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, in-depth technical guide for the chemical synthesis of N-Butyl-3-chloro-6-phenylpyridazin-4-amine, a substi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, in-depth technical guide for the chemical synthesis of N-Butyl-3-chloro-6-phenylpyridazin-4-amine, a substituted pyridazine derivative with potential applications in medicinal chemistry and drug discovery. The pyridazine scaffold is a privileged structure in numerous pharmacologically active compounds.[1][2][3] This protocol outlines a multi-step synthetic route, commencing from readily available starting materials and detailing each reaction's mechanistic basis, experimental setup, and purification procedures. The synthesis leverages fundamental organic transformations, including pyridazine core formation, Suzuki-Miyaura cross-coupling, and nucleophilic aromatic substitution, to afford the target compound. This guide is intended for researchers and scientists with a background in organic synthesis.

Introduction

Pyridazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities.[1] These activities include, but are not limited to, anticancer, antibacterial, anti-inflammatory, and antidepressant properties.[2][3] The versatile nature of the pyridazine core allows for functionalization at various positions, enabling the generation of large libraries of compounds for drug screening. The target molecule, N-Butyl-3-chloro-6-phenylpyridazin-4-amine, incorporates several key pharmacophores: a phenyl group, a chloro substituent, and an N-alkylated amine, which can modulate its physicochemical properties and biological target interactions.

This protocol details a rational and efficient synthetic strategy to access this compound, providing not just a series of steps, but also the scientific reasoning behind the choice of reagents and conditions.

Overall Synthetic Strategy

The synthesis of N-Butyl-3-chloro-6-phenylpyridazin-4-amine is accomplished through a four-step sequence, as illustrated in the workflow diagram below. The strategy begins with the construction of a dichlorinated pyridazine core, followed by the selective introduction of the phenyl group via a palladium-catalyzed cross-coupling reaction. Subsequent regioselective amination and final N-alkylation yield the target compound.

Synthesis_Workflow A 3,6-Dichloropyridazine B 3-Chloro-6-phenylpyridazine A->B Suzuki-Miyaura Coupling C 3,4-Dichloro-6-phenylpyridazine B->C Chlorination D 3-Chloro-6-phenylpyridazin-4-amine C->D Amination (SNAr) E N-Butyl-3-chloro-6-phenylpyridazin-4-amine D->E N-Alkylation

Caption: Overall synthetic workflow for N-Butyl-3-chloro-6-phenylpyridazin-4-amine.

Experimental Protocols

PART 1: Synthesis of 3-Chloro-6-phenylpyridazine

This initial step involves the introduction of the phenyl group onto the pyridazine scaffold using a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a robust and widely used method for forming carbon-carbon bonds.[4]

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (molar eq.)
3,6-Dichloropyridazine148.981.0
Phenylboronic acid121.931.2
Tetrakis(triphenylphosphine)palladium(0)1155.560.05
Potassium carbonate (K₂CO₃)138.212.0
1,4-Dioxane88.11-
Water18.02-
Ethyl acetate88.11-
Brine--
Anhydrous sodium sulfate (Na₂SO₄)142.04-

Procedure:

  • To a round-bottom flask, add 3,6-dichloropyridazine (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).[4]

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).[4]

  • The reaction vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).

  • Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4]

  • Upon completion, cool the reaction mixture to room temperature and partition between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel to afford 3-chloro-6-phenylpyridazine.

PART 2: Synthesis of 3,4-Dichloro-6-phenylpyridazine

This step involves the chlorination of the 3-chloro-6-phenylpyridazine. This can be achieved using a suitable chlorinating agent. The synthesis of related trichloropyridazines often employs phosphorus oxychloride.[5]

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (molar eq.)
3-Chloro-6-phenylpyridazine190.631.0
Phosphorus oxychloride (POCl₃)153.33Excess

Procedure:

  • In a fume hood, carefully add 3-chloro-6-phenylpyridazine (1.0 eq.) to an excess of phosphorus oxychloride.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is approximately 7-8.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 3,4-dichloro-6-phenylpyridazine.

PART 3: Synthesis of 3-Chloro-6-phenylpyridazin-4-amine

The introduction of the amino group at the 4-position is achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridazine ring and the chloro-substituents activate the ring for nucleophilic attack.[6][7] The substitution is expected to occur regioselectively at the 4-position.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (molar eq.)
3,4-Dichloro-6-phenylpyridazine225.071.0
Ammonia (aqueous or in dioxane)17.03Excess
Suitable solvent (e.g., Dioxane)88.11-

Procedure:

  • Dissolve 3,4-dichloro-6-phenylpyridazine (1.0 eq.) in a suitable solvent such as dioxane in a sealed reaction vessel.

  • Add an excess of an ammonia solution (e.g., concentrated aqueous ammonia or a solution of ammonia in dioxane).

  • Heat the reaction mixture in the sealed vessel to a temperature typically ranging from 100 to 150 °C for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, filter the solid product. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 3-chloro-6-phenylpyridazin-4-amine.

PART 4: Synthesis of N-Butyl-3-chloro-6-phenylpyridazin-4-amine

The final step is the N-alkylation of the 4-amino group with a butyl halide. This reaction is typically carried out in the presence of a base to deprotonate the amine, increasing its nucleophilicity.[8]

SNAr_Mechanism cluster_0 N-Alkylation Mechanism Start 3-Chloro-6-phenylpyridazin-4-amine Deprotonation Deprotonation (Base) Start->Deprotonation Anion Pyridazinyl Anion (Nucleophile) Deprotonation->Anion SN2 SN2 Attack on Butyl Bromide Anion->SN2 Product N-Butyl-3-chloro-6-phenylpyridazin-4-amine SN2->Product

Sources

Application

Application Notes and Protocols: Preparation of N-Butyl-3-chloro-6-phenylpyridazin-4-amine for High-Throughput Cell Culture Assays

Introduction N-Butyl-3-chloro-6-phenylpyridazin-4-amine is a novel pyridazine derivative with potential applications in drug discovery and chemical biology. The pyridazine scaffold is a "privileged structure" in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-Butyl-3-chloro-6-phenylpyridazin-4-amine is a novel pyridazine derivative with potential applications in drug discovery and chemical biology. The pyridazine scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities, including kinase inhibition.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of this compound in high-throughput screening (HTS) and cell-based assays. Given the novelty of this specific molecule, this guide synthesizes established methodologies for analogous pyridazine derivatives and best practices in HTS to ensure robust and reproducible results.

The successful implementation of any small molecule in cell-based assays hinges on its proper handling, including solubilization, storage, and quality control.[3] Mismatches between biochemical and cell-based assay results can often be attributed to issues with a compound's physicochemical properties, such as low aqueous solubility or nonspecific binding.[3][4] Therefore, this guide emphasizes a systematic approach to compound preparation to minimize these potential artifacts and ensure the generation of high-quality, interpretable data.

Compound Synthesis and Characterization

While the exact synthesis of N-Butyl-3-chloro-6-phenylpyridazin-4-amine is not widely published, a plausible synthetic route can be proposed based on established pyridazine chemistry. A common and efficient method for generating substituted pyridazines is the Suzuki-Miyaura cross-coupling reaction.[2][5] This palladium-catalyzed reaction would involve the coupling of a suitable chloro-substituted pyridazine with phenylboronic acid.

A proposed synthetic workflow is illustrated below. The initial starting material, a dichloropyridazine, would undergo sequential nucleophilic substitution and cross-coupling reactions to yield the final product.

G A 3,6-Dichloropyridazine B 3-Chloro-6-phenylpyridazine A->B Phenylboronic Acid, Pd Catalyst C N-Butyl-3-chloro-6-phenylpyridazin-4-amine B->C n-Butylamine, Nucleophilic Substitution

Caption: Proposed synthesis of N-Butyl-3-chloro-6-phenylpyridazin-4-amine.

Prior to use in any biological assay, it is imperative to confirm the identity and purity of the synthesized compound. High-throughput quality control (QC) methods are essential to ensure the integrity of compound libraries.[6]

Table 1: Recommended Quality Control Parameters
ParameterMethodAcceptance CriteriaRationale
Identity LC-MSMeasured mass matches theoretical mass ± 0.1 DaConfirms the correct molecule has been synthesized.[6]
Purity HPLC-UV (254 nm)≥ 95%Ensures that observed biological effects are not due to impurities.[6]
Solubility Kinetic Solubility Assay> 50 µM in DMSODetermines the appropriate solvent and maximum stock concentration.[7][8]

Preparation of Stock Solutions

The accurate and consistent preparation of compound stock solutions is a critical first step for any cell-based assay.[9] Dimethyl sulfoxide (DMSO) is the preferred solvent for creating high-concentration stock solutions of many organic small molecules due to its high solvating power.[9]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • N-Butyl-3-chloro-6-phenylpyridazin-4-amine (solid)

  • Anhydrous, cell culture grade DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the Compound: In a sterile microcentrifuge tube, accurately weigh the desired amount of N-Butyl-3-chloro-6-phenylpyridazin-4-amine. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight assumed to be ~247.7 g/mol ), weigh out 2.48 mg.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Dissolve the Compound: Vortex the tube for 1-2 minutes to facilitate dissolution.[9] If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath.[9] Visually inspect the solution to ensure there are no visible particulates.

  • Aliquot and Store: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.

High-Throughput Screening (HTS) Workflow

High-throughput screening allows for the rapid testing of large compound libraries to identify molecules with biological activity.[10][11] The following workflow outlines a general procedure for screening N-Butyl-3-chloro-6-phenylpyridazin-4-amine in a cell-based assay.

G cluster_0 Preparation cluster_1 Cellular Assay cluster_2 Data Analysis A Compound Stock (10 mM in DMSO) B Serial Dilution Plate (in DMSO) A->B Dilution C Assay Plate (Compound Addition) B->C Transfer E Compound Treatment (Incubation) C->E Add Compound D Cell Seeding (e.g., 96-well plate) D->E Add Cells F Assay Readout E->F Measure Signal G Data Acquisition F->G H Dose-Response Curve (IC50 Determination) G->H I Hit Identification H->I

Caption: General workflow for high-throughput cell-based screening.

Cell-Based Assay Protocols

Cell-based assays are crucial for evaluating a compound's activity within a biological context.[12] The choice of assay will depend on the hypothesized mechanism of action of the compound. Given that pyridazine derivatives are often kinase inhibitors, a cell viability or cytotoxicity assay is a common primary screen.[13]

Protocol 2: High-Throughput Cell Viability Assay (e.g., using CellTiter-Glo®)

This protocol is designed to measure the effect of the compound on cell proliferation and survival.[12]

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well or 384-well clear-bottom, white-walled assay plates

  • N-Butyl-3-chloro-6-phenylpyridazin-4-amine stock solution (10 mM in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into the assay plates at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL for a 96-well plate).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the compound stock solution in DMSO. It is advisable to perform initial serial dilutions in DMSO to prevent precipitation.

    • Further dilute the compound in complete cell culture medium to the final desired concentrations. The final DMSO concentration in the assay wells should typically be ≤ 0.1% to avoid solvent-induced cytotoxicity.[14]

    • Add the diluted compound to the appropriate wells. Include vehicle control (medium with the same final concentration of DMSO) and positive control (a known cytotoxic agent) wells.

    • Incubate for a specified period (e.g., 48-72 hours).[12]

  • Viability Assessment:

    • Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Data Analysis

The raw luminescence data is normalized to the vehicle control (100% viability) and a background control (0% viability). The normalized data is then plotted against the logarithm of the compound concentration to generate a dose-response curve. The IC50 value, which represents the concentration of the compound that inhibits 50% of the biological response, can then be calculated using non-linear regression analysis.

Table 2: Example Dose-Response Data
Concentration (µM)% Viability
1005.2
3015.8
1045.3
375.1
190.6
0.398.2
0.1101.5
0 (Vehicle)100

Considerations for Assay Development and Validation

The development of a robust and reliable assay is fundamental to the success of any screening campaign.[12]

  • Cell Line Selection: Choose a cell line that is relevant to the biological question being addressed.

  • Assay Miniaturization: Transitioning from 96-well to 384- or 1536-well plates can increase throughput and reduce reagent costs.[15][16]

  • Assay Quality Control: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.[14][16]

  • Compound Bioavailability: It is important to consider that the concentration of the compound in the cell culture medium may not reflect the intracellular concentration.[3][4] Further studies may be required to determine the cellular uptake and stability of the compound.[3][4]

Conclusion

This application note provides a comprehensive framework for the preparation and use of N-Butyl-3-chloro-6-phenylpyridazin-4-amine in high-throughput cell culture assays. By adhering to the principles of rigorous compound characterization, proper stock solution preparation, and robust assay design, researchers can generate high-quality, reproducible data to elucidate the biological activity of this and other novel small molecules.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Small Molecule Inhibitor Assay Development and Validation: A Guideline for Researchers.
  • ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]

  • Novartis. (2011, August 31). Implementation of high-throughput quality control processs within compound management. European Pharmaceutical Review. Retrieved from [Link]

  • PubMed. (n.d.). High-Throughput Cell Toxicity Assays. Retrieved from [Link]

  • Benchchem. (n.d.). Application Note and Protocol: Dissolving Compound X for Cell Culture.
  • PubMed Central. (n.d.). Quality Control of Quantitative High Throughput Screening Data. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Pyridazin-3-one Derivatives.
  • Selvita. (n.d.). High-Throughput Screening (HTS). Retrieved from [Link]

  • Université du Québec à Montréal. (n.d.). Quality control and data correction in high-throughput screening. Retrieved from [Link]

  • EU-OPENSCREEN. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. Retrieved from [Link]

  • PubMed. (2009, September 18). Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. Retrieved from [Link]

  • ACS Publications. (2013, July 31). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (2024, November 7). Accelerating Discovery and Development with Advances in High-Throughput Screening. Retrieved from [Link]

  • Technology Networks. (2026, March 25). HTS Automation in High-Throughput Screening Workflows. Retrieved from [Link]

  • Drug Target Review. (2020, June 4). High-throughput screening as a method for discovering new drugs. Retrieved from [Link]

  • Benchchem. (n.d.). "6-Propylpyridazin-3-amine" synthesis and characterization.
  • ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Retrieved from [Link]

Sources

Method

Using N-Butyl-3-chloro-6-phenylpyridazin-4-amine as a precursor in targeted drug discovery

Subtitle: Strategic C3-Functionalization for KCC2 Antagonists, CA II Inhibitors, and Kinase Modulators Introduction & Mechanistic Rationale Pyridazine scaffolds are privileged structures in modern medicinal chemistry due...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Strategic C3-Functionalization for KCC2 Antagonists, CA II Inhibitors, and Kinase Modulators

Introduction & Mechanistic Rationale

Pyridazine scaffolds are privileged structures in modern medicinal chemistry due to their favorable physicochemical properties, including high aqueous solubility, metabolic stability, and the ability of the nitrogen atoms to act as potent hydrogen bond acceptors. Specifically, N-Butyl-3-chloro-6-phenylpyridazin-4-amine (CAS 89868-02-0)[1] serves as a highly versatile, advanced precursor for generating diverse libraries of bioactive compounds.

As a Senior Application Scientist, understanding the causality behind the reactivity of this specific scaffold is critical for rational drug design:

  • C3-Chloro Activation: The electron-deficient nature of the pyridazine ring, exacerbated by the adjacent electronegative nitrogen atoms, highly activates the C3-chloride for Nucleophilic Aromatic Substitution (SNAr). This allows for rapid, high-yield diversification with thiols, amines, and alkoxides[2].

  • C4-(N-Butylamino) Group: The N-butyl chain introduces a tunable lipophilic vector that can occupy hydrophobic pockets in target proteins (e.g., the ATP-binding site of kinases), while the secondary amine retains critical hydrogen-bond donor capacity.

  • C6-Phenyl Ring: Provides essential π−π stacking interactions and structural rigidity. This specific feature is a primary driver for binding affinity in both the KCC2 cotransporter and the Carbonic Anhydrase II (CA II) receptor[3].

Therapeutic Applications & Proven Workflows

The 3-chloro-6-phenylpyridazine core is the foundational building block for several high-profile pharmacological probes and therapeutics.

A. KCC2 Antagonists for Neuropathic Pain

The neuronal K-Cl cotransporter (KCC2) is a critical modulator of inhibitory neurotransmission. Downregulation of KCC2 is linked to CNS hyperexcitability and the development of neuropathic pain[4]. High-throughput screening by the NIH Molecular Libraries Program identified 3-thioether-6-phenylpyridazines (such as ML077 and D4) as highly selective, sub-micromolar KCC2 antagonists[5]. The synthesis of these probes relies entirely on the displacement of the C3-chloride with thiourea, followed by selective alkylation[6].

B. Carbonic Anhydrase II (CA II) Inhibitors for Glaucoma

Phenylpyridazine-tethered sulfonamides have been developed as selective sub-nanomolar inhibitors of CA II, a validated target for lowering intraocular pressure in glaucoma[7]. The synthesis involves reacting the 3-chloro precursor with thiourea or amines, followed by sulfonamide tethering. Molecular docking reveals that the C6-phenylpyridazine moiety forms a unique π -anion interaction with the Gln69 residue of the CA II receptor, drastically improving selectivity over CA I[3].

Experimental Protocols

The following protocols detail the self-validating workflows for functionalizing the C3 position of N-Butyl-3-chloro-6-phenylpyridazin-4-amine.

Protocol A: Microwave-Assisted Thiolation (SNAr)

Causality & Rationale: Traditional SNAr of chloropyridazines can be sluggish and require harsh reflux conditions that may degrade the C4-amine. Microwave irradiation at 220°C accelerates the reaction, driving the formation of the isothiouronium intermediate and its subsequent hydrolysis to the thiol in just 15 minutes, minimizing side-product formation[4].

  • Reagents: Combine N-Butyl-3-chloro-6-phenylpyridazin-4-amine (1.5 g, ~5.7 mmol) and thiourea (3.0 g) in a heavy-walled microwave-safe vial[6].

  • Solvent: Add 10 mL of absolute ethanol to act as the microwave-absorbing solvent and proton source.

  • Irradiation: Seal the vial and irradiate in a dedicated microwave reactor at 220°C for 15 minutes[5].

  • Workup: Cool the solution to room temperature. Dilute the mixture with 25 mL of distilled water to dissolve and remove the excess unreacted thiourea[3].

  • Isolation: Filter the resulting precipitate, wash thoroughly with warm water, and dry in vacuo to yield the 3-thiol derivative.

  • Validation: Confirm product conversion via LC-MS. A successful reaction is self-validated by the disappearance of the characteristic 3:1 M/M+2 chlorine isotope pattern and a mass shift corresponding to the Cl SH exchange.

Protocol B: Thioether Alkylation for Probe Synthesis

Causality & Rationale: The newly formed 3-thiol is highly nucleophilic. Utilizing a mild base like Cesium Carbonate (Cs2CO3) in a polar aprotic solvent (Acetonitrile) ensures selective S-alkylation over N-alkylation (at the C4 position), maximizing the yield of the target thioether without requiring complex protecting group strategies[6].

  • Reaction Setup: Dissolve the 3-thiol intermediate (1.2 eq) and the desired α -chloroacetamide (e.g., 2-chloro-N-methyl-N-(4-methylthiazol-2-yl)acetamide) (1.0 eq) in anhydrous acetonitrile (5 mL)[6].

  • Base Addition: Add Cs2CO3 (1.5 eq) to the mixture at room temperature to deprotonate the thiol[6].

  • Agitation: Stir at room temperature for 3 hours. The mild conditions prevent unwanted cleavage of the N-butyl group.

  • Quench & Extract: Quench the reaction with 10 mL of saturated NH4Cl (aq) and extract with ethyl acetate (3 x 10 mL)[6].

  • Purification: Dry the combined organic layers over MgSO4, concentrate in vacuo, and purify via flash chromatography (n-hexane/ethyl acetate, 7:3)[3].

Quantitative Data Summary

The table below summarizes the expected yields and conditions for various functionalizations of the 3-chloro-6-phenylpyridazine scaffold based on established literature parameters[6],[3],[4].

Reaction TypeReagentsConditionsAverage Yield (%)Target Application
Thiolation (SNAr) Thiourea, EtOHMicrowave, 220°C, 15 min80 - 85%KCC2 Antagonist Precursor
Amination (SNAr) Heterocyclic Amines, EtOHReflux, 4-6 h65 - 75%CA II Inhibitor Precursor
Thioether Alkylation α -chloroacetamides, Cs2CO3, CH3CNRoom Temp, 3 h30 - 56%KCC2 Antagonists (e.g., ML077)
Pd-Cross Coupling Aryl Amines, Pd2(dba)3, XPhos90°C, 12 h, Toluene60 - 70%Kinase Modulators

Pathway Visualization

The following diagram illustrates the synthetic divergence of the core scaffold into three distinct therapeutic classes based on the functionalization of the C3 position.

G Precursor N-Butyl-3-chloro-6- phenylpyridazin-4-amine (Core Scaffold) SNAr_Thiol Microwave SNAr (Thiourea) Precursor->SNAr_Thiol C3-Cl Displacement SNAr_Amine SNAr / Alkylation (Primary/Secondary Amines) Precursor->SNAr_Amine C3-Cl Displacement Pd_Coupling Pd-Catalyzed Cross-Coupling Precursor->Pd_Coupling Buchwald-Hartwig / Suzuki Thiol_Int 3-Thiol Intermediate SNAr_Thiol->Thiol_Int Amine_Int 3-Amino Derivative SNAr_Amine->Amine_Int Aryl_Int 3-Aryl/Alkyl Derivative Pd_Coupling->Aryl_Int KCC2 KCC2 Antagonists (Neuropathic Pain) Thiol_Int->KCC2 Alkylation (e.g., with alpha-chloroacetamides) CAII CA II Inhibitors (Glaucoma) Amine_Int->CAII Sulfonamide Tethering Kinase Kinase Inhibitors (Oncology/Inflammation) Aryl_Int->Kinase H-Bond / ATP-pocket targeting

Synthetic divergence of N-Butyl-3-chloro-6-phenylpyridazin-4-amine into distinct therapeutic classes.

References

  • Discovery of a Highly Selective KCC2 Antagonist - Probe Reports from the NIH Molecular Libraries Program.
  • Small-molecule screen identifies inhibitors of the neuronal K-Cl cotransporter KCC2.
  • Discovery of Novel Pyridazine-Tethered Sulfonamides as Carbonic Anhydrase II Inhibitors for the Management of Glaucoma.
  • Cas 89868-02-0 4-Pyridazinamine, N-butyl-3-chloro-6-phenyl.GuideChem Chemical Dictionary.
  • 3-chloro-6-phenylpyridazine; CAS No.: 20375-65-9.ChemShuttle.

Sources

Application

Application Note: Organic Solvent Optimization and Solvation Protocols for N-Butyl-3-chloro-6-phenylpyridazin-4-amine

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Molecular Topology and Solvation Causality N-Butyl-3-chloro-6-phenylpyridazin-4-amine (CAS 89868-02-0)[1] is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Molecular Topology and Solvation Causality

N-Butyl-3-chloro-6-phenylpyridazin-4-amine (CAS 89868-02-0)[1] is a highly substituted nitrogenous heterocycle. When designing a solvation strategy for in vitro or in vivo applications, one must analyze the competing physicochemical domains of the molecule rather than relying on trial and error.

The molecule presents a profound polarity dichotomy:

  • Lipophilic Domains: The N-butyl aliphatic chain, the phenyl ring, and the chloro-substituent collectively generate a massive hydrophobic surface area. This drives the estimated LogP upward (~4.2), rendering the compound practically insoluble in unbuffered aqueous media.

  • Polar/H-Bonding Domains: The pyridazin-4-amine core[2] contains localized electron density. The primary amine acts as a hydrogen bond donor, while the pyridazine nitrogens act as hydrogen bond acceptors.

The Causality of Solvent Selection: Because of this structure, water acts as an anti-solvent. To achieve thermodynamic equilibrium and complete dissolution, the chosen organic solvent must possess a high dielectric constant (to disrupt the intermolecular hydrogen bonding of the aminopyridazine core) while simultaneously offering hydrophobic regions to solvate the bulky butyl and phenyl groups. Thermodynamic studies on related nitrogenous heterocycles demonstrate that this dissolution process is endothermic and entropy-driven, reaching maximum solubility in highly polar aprotic solvents[3].

Table 1: Physicochemical Profile & Mechanistic Implications
PropertyValueMechanistic Implication for Solvation
Molecular Formula C₁₄H₁₆ClN₃[4]High carbon-to-heteroatom ratio dictates strong lipophilicity.
Molecular Weight 261.75 g/mol [1]Moderate molecular weight allows for relatively rapid solvation kinetics once the crystal lattice is breached.
H-Bond Donors 1 (Amine group)Capable of interacting strongly with hydrogen bond acceptors in solvents (e.g., the oxygen atom in DMSO).
H-Bond Acceptors 3 (Pyridazine + Amine)Requires solvents with sufficient polarity to disrupt tight intermolecular crystal packing.

Organic Solvent Selection Matrix

Based on the structural causality outlined above, the following organic solvents are optimized for this compound. For related aminopyridazine analogs, solubility in optimal organic solvents can reach approximately 30 mg/mL[5].

Table 2: Recommended Solvents and Application Contexts
SolventClassificationSolvation CapacityPrimary ApplicationCausality / Rationale
Anhydrous DMSO Polar AproticExcellent (>30 mg/mL)In vitro biological assaysHigh dipole moment efficiently disrupts the aminopyridazine lattice[3]. Must be anhydrous to prevent water-induced micro-precipitation.
DMF Polar AproticExcellent (>30 mg/mL)Alternative biological stockUtilized when DMSO causes specific assay interference (e.g., cell toxicity or enzymatic inhibition).
Dichloromethane HalogenatedHighChemical synthesis / ExtractionExcellent solvation of the lipophilic butyl/phenyl domains; highly volatile for easy post-reaction removal.
Absolute Ethanol Polar ProticModerate (~10 mg/mL)In vivo formulationsLower toxicity profile for animal models; protic nature stabilizes the amine group via hydrogen bonding[5].

Self-Validating Solvation Protocol: 10 mM Master Stock Preparation

A critical failure point in drug development is the assumption of complete dissolution. Visual inspection alone is insufficient because sub-micron aggregates (Tyndall effect) can masquerade as a clear solution, leading to inaccurate dosing.

This protocol utilizes a self-validating system : it forces any incomplete dissolution to reveal itself through centrifugation, ensuring the final concentration is absolute.

Step-by-Step Methodology

Step 1: Equilibration and Weighing

  • Action: Allow the vial of N-Butyl-3-chloro-6-phenylpyridazin-4-amine to equilibrate to room temperature in a desiccator before opening. Weigh the desired mass into a sterile, inert microcentrifuge tube.

  • Causality: Opening cold vials introduces atmospheric moisture condensation. Because water is an anti-solvent for this highly lipophilic compound, even trace moisture will drastically reduce the maximum solubility threshold.

Step 2: Solvent Integration

  • Action: Add the calculated volume of Anhydrous to achieve a 10 mM concentration.

  • Causality: Anhydrous grades (<0.005% H₂O) are mandatory. Standard laboratory DMSO is highly hygroscopic and absorbs water from the air, which will trigger premature precipitation of the compound.

Step 3: Thermomechanical Lysis (The Endothermic Push)

  • Action: Vortex the solution for 30 seconds, then place it in a sonicating water bath set to 37°C for 10 minutes.

  • Causality: The dissolution of crystalline organic solids is an endothermic process[3]. Supplying thermal energy (37°C) overcomes the crystal lattice enthalpy, while acoustic cavitation (sonication) maximizes the solvent-solute interfacial area, driving the system toward thermodynamic equilibrium.

Step 4: The Self-Validation Check (Critical Step)

  • Action: Centrifuge the tube at 10,000 x g for 5 minutes at room temperature. Carefully inspect the bottom of the tube against both a stark white and stark black background.

  • Causality: Centrifugation forces any undissolved, sub-micron particles out of suspension and into a visible pellet. If a pellet forms, the solution has not reached equilibrium, and the assumed 10 mM concentration is false. If no pellet is present, the protocol has validated its own success.

Step 5: Inert Storage

  • Action: Purge the headspace of the vial with an inert gas (Argon or Nitrogen) before sealing. Store aliquots at -20°C.

  • Causality: Primary and secondary amines are highly susceptible to oxidative degradation when stored in solution over extended periods[5]. Displacing oxygen with Argon extends the half-life of the stock solution.

Mechanistic Workflow Visualization

The following diagram illustrates the logical flow and self-validating nature of the thermomechanical dissolution protocol.

Workflow Weigh 1. Solute Addition Weigh compound in inert vial Solvent 2. Solvent Integration Add Anhydrous DMSO/DMF Weigh->Solvent Thermo 3. Thermomechanical Lysis Sonication at 37°C (10 min) Solvent->Thermo Disrupt crystal lattice Centrifuge 4. Self-Validation Centrifuge 10,000 x g (5 min) Thermo->Centrifuge Force undissolved particles down Inspect 5. Optical QC Inspect for micro-pellet Centrifuge->Inspect Validation check Pass Pass: Homogeneous Solution Proceed to Argon Purging Inspect->Pass No pellet Fail Fail: Pellet Detected Add Solvent or Re-sonicate Inspect->Fail Pellet formed Fail->Thermo Re-process

Self-validating thermomechanical workflow for organic solvent dissolution.

Downstream Aqueous Dilution Guidelines

When transitioning from the organic master stock to aqueous biological buffers (e.g., PBS, DMEM), extreme caution must be exercised to prevent "crashing out" (rapid precipitation).

  • Order of Addition: Never add aqueous buffer to the organic stock. Always inject the organic stock into a large vortexing volume of the aqueous buffer. This ensures the localized concentration of the lipophilic compound never exceeds its aqueous solubility limit.

  • Solvent Limits: Ensure that the residual amount of organic solvent in the final assay is insignificant. For most cellular assays, the final concentration of DMSO or DMF should not exceed 0.1% v/v, as higher concentrations induce physiological artifacts and cellular toxicity[5].

  • Temporal Stability: Once diluted into aqueous media, the compound should be used immediately. Do not store aqueous dilutions of highly lipophilic pyridazinamines for more than 24 hours[5].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-Butyl-3-chloro-6-phenylpyridazin-4-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during the synthesis of substituted pyridazines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during the synthesis of substituted pyridazines.

The target molecule, N-Butyl-3-chloro-6-phenylpyridazin-4-amine (CAS: 89868-02-0) [1], is typically synthesized via a nucleophilic aromatic substitution (SNAr) utilizing 3,4-dichloro-6-phenylpyridazine (CAS: 64942-62-7) [2] and n-butylamine. While seemingly straightforward, this reaction is notoriously sensitive to kinetic parameters. Poor control over equivalents, temperature, and acid accumulation will rapidly degrade your yield through over-substitution and loss of regioselectivity.

This guide provides the mechanistic rationale, troubleshooting FAQs, and a self-validating protocol to ensure high-yield, reproducible synthesis.

Mechanistic Rationale & Regioselectivity

To optimize this reaction, you must first understand the causality of the substitution. In 3,4-dichloropyridazines, the C4 position is inherently more electrophilic than the C3 position. This regioselectivity is driven by the synergistic electron-withdrawing effects of the adjacent N1 and N2 atoms in the pyridazine ring, which heavily stabilize the Meisenheimer intermediate when nucleophilic attack occurs at C4 [3].

However, this kinetic preference is easily overridden by excess thermal energy, leading to C3-substitution or diamination.

Reaction_Pathway SM 3,4-Dichloro-6-phenylpyridazine (Electrophile) Int Meisenheimer Complex (C4 Position) SM->Int Regioselective Attack Nuc n-Butylamine (Nucleophile) Nuc->Int Prod N-Butyl-3-chloro-6-phenylpyridazin-4-amine (Target) Int->Prod - HCl (Controlled Temp) Byprod 3-Isomer & Diaminated Impurities Int->Byprod Excess Heat / Amine

Fig 1. Nucleophilic aromatic substitution (SNAr) pathway and regioselectivity at the C4 position.

Troubleshooting FAQs

Q: My reaction stalls at 50-60% conversion. Adding more n-butylamine pushes the reaction forward but leads to diamination. How do I achieve full conversion safely? A: This is a classic issue of nucleophile depletion. The SNAr reaction produces hydrochloric acid (HCl) as a byproduct. If no exogenous base is present, your nucleophile (n-butylamine) acts as the acid scavenger, precipitating as n-butylammonium chloride. This effectively halves your active nucleophile concentration.

  • The Fix: Do not add excess n-butylamine. Instead, introduce 1.2 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA). DIPEA selectively scavenges the generated HCl, keeping the n-butylamine free for the primary substitution without participating in the reaction itself.

Q: Why am I seeing a significant amount of the 3-amino isomer in my crude NMR? A: Loss of regioselectivity is primarily driven by kinetic over-activation. While the C4 position is inherently more reactive [3], elevated temperatures provide enough thermal energy to overcome the higher activation barrier for C3 substitution.

  • The Fix: Strictly control the reaction temperature. Perform the dropwise addition of n-butylamine at 0–5 °C and do not allow the reaction to exceed 20 °C (room temperature) during the stirring phase.

Q: What is the best method to isolate the target compound from the crude mixture without relying on column chromatography? A: The target compound has significantly different solubility properties compared to the starting material and the diaminated impurity.

  • The Fix: After an aqueous quench, extract with ethyl acetate. Wash the organic layer extensively with mildly acidic water (pH 5) to remove trace unreacted amine and DIPEA salts. Concentrate the organic layer and recrystallize the crude solid from a mixture of ethanol and water (3:1). The target compound will precipitate as highly pure crystals, leaving the over-substituted impurities in the mother liquor.

Quantitative Optimization Data

The table below summarizes how specific reaction parameters directly impact the yield and impurity profile of the synthesis.

Reaction ConditionNucleophile (eq)Base / ScavengerTemp (°C)Conversion (%)Target Yield (%)Impurity Profile
Standard (Unoptimized) n-Butylamine (2.5 eq)None60>9945High diamination, 3-isomer
Low Temp n-Butylamine (2.5 eq)None0–57060Unreacted SM, moderate 3-isomer
Optimized (Recommended) n-Butylamine (1.05 eq)DIPEA (1.2 eq)0–5 to 20>9988 Trace 3-isomer, no diamination

Validated Standard Operating Procedure (SOP)

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system with built-in analytical checkpoints.

Experimental_Workflow Step1 1. Dissolve Precursor in THF (0.5 M) Step2 2. Add DIPEA (1.2 eq) as Scavenger Step1->Step2 Step3 3. Dropwise n-Butylamine (1.05 eq) at 0-5°C Step2->Step3 Step4 4. Stir at 20°C & Monitor via HPLC Step3->Step4 Step5 5. Aqueous Quench & EtOAc Extraction Step4->Step5 Step6 6. Recrystallization (EtOH/Water) Step5->Step6

Fig 2. Step-by-step optimized synthesis workflow for N-Butyl-3-chloro-6-phenylpyridazin-4-amine.

Step-by-Step Methodology:
  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of 3,4-dichloro-6-phenylpyridazine in anhydrous Tetrahydrofuran (THF) to achieve a 0.5 M concentration.

  • Base Addition: Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution in one portion. Stir for 5 minutes.

  • Nucleophile Addition: Submerge the flask in an ice-water bath to bring the internal temperature to 0–5 °C. Using a syringe pump, add exactly 1.05 equivalents of n-butylamine dropwise over 15 minutes. Causality note: Slow addition prevents localized exothermic spikes that trigger diamination.

  • Reaction Phase: Remove the ice bath and allow the mixture to warm naturally to 20 °C. Stir for 4 hours.

  • Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via HPLC (UV at 254 nm). The reaction is validated as complete when the precursor peak area is < 1%. If > 1%, continue stirring for 2 additional hours. Do not add more amine.

  • Workup: Quench the reaction by adding an equal volume of distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Washing & Drying: Wash the combined organic layers with mildly acidic water (pH 5), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of hot Ethanol. Slowly add water dropwise until the solution becomes slightly cloudy, then allow it to cool to 4 °C overnight. Filter the resulting crystals and dry under a vacuum to yield the pure target compound.

References

Optimization

Troubleshooting degradation of N-Butyl-3-chloro-6-phenylpyridazin-4-amine during long-term storage

Welcome to the Technical Support Center for the stability and formulation of N-Butyl-3-chloro-6-phenylpyridazin-4-amine . As a Senior Application Scientist, I have structured this guide to move beyond superficial trouble...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the stability and formulation of N-Butyl-3-chloro-6-phenylpyridazin-4-amine . As a Senior Application Scientist, I have structured this guide to move beyond superficial troubleshooting. We will dissect the fundamental chemical causality behind your degradation issues, provide self-validating experimental protocols, and align your workflows with global regulatory standards.

SECTION 1: Mechanistic Troubleshooting Guide

Q: During long-term storage at 25°C/60% RH, my API shows a gradual loss of assay with a corresponding impurity peak exhibiting a -18 Da mass shift. What is the mechanism behind this? A: This is a classic case of Nucleophilic Aromatic Substitution (SNAr) hydrolysis . The pyridazine ring is inherently electron-deficient due to the presence of two adjacent electronegative nitrogen atoms. This electron deficiency is exacerbated at the C3 and C6 positions. The chlorine atom at the C3 position of your molecule acts as an excellent leaving group. When exposed to moisture, water acts as a nucleophile, attacking the C3 carbon to form a negatively charged tetrahedral intermediate (a Meisenheimer complex)[1]. The subsequent expulsion of the chloride ion and protonation yields a 3-hydroxy derivative (which rapidly tautomerizes to the more thermodynamically stable pyridazin-3-one). The mass difference between a chlorine atom (~35.5 Da) and a hydroxyl group (~17 Da) perfectly accounts for your observed -18.5 Da mass shift.

Q: How do I definitively confirm that moisture is the root cause, and how do I build a self-validating system to prevent it? A: You must decouple humidity from temperature.

  • The Validation Test: Spike your pure API with 5% HPLC-grade water, seal it in a glass ampoule, and heat to 60°C for 48 hours. In parallel, place a rigorously desiccated sample (dried under vacuum at 40°C) in a sealed ampoule at 60°C. If the -18 Da peak appears only in the wet sample, moisture is the confirmed culprit.

  • The Solution: Transition your container closure system to high-density polyethylene (HDPE) bottles with induction-sealed foil liners, and include a silica gel desiccant packet to maintain a micro-environment with a low Moisture Vapor Transmission Rate (MVTR).

Q: Benchtop samples left in clear vials are turning yellow and showing multiple unresolved peaks on the LC-UV chromatogram. What is happening? A: Your compound is undergoing photodegradation . Pyridazines are highly sensitive to UV and visible light. Upon photon absorption, the conjugated system undergoes valence isomerization. This can lead to either the cleavage of the N-N bond or a photochemical rearrangement into a pyrazine derivative[2]. Because this is a radical-mediated and isomeric process, LC-MS may show degradation products with the exact same mass as the parent API (isomers), making LC-UV or NMR critical for detection.

Q: We are detecting an impurity with a +16 Da mass shift in our accelerated stability batches (40°C/75% RH). Is this thermal or oxidative? A: A +16 Da shift indicates the addition of an oxygen atom, pointing to oxidative degradation . The N-butylamine group at position 4 is a secondary amine, which is highly susceptible to oxidation, forming either an N-oxide or a hydroxylamine derivative. This is rarely caused by ambient oxygen alone; it is usually catalyzed by trace peroxides present in formulation excipients (like PEGs or polysorbates) or accelerated by heat. To validate this, stress the API with 3% H2O2 at room temperature. If the same +16 Da peak forms rapidly without heat, the pathway is definitively oxidative.

SECTION 2: Visualizing Degradation Pathways

degradation_pathways API N-Butyl-3-chloro-6-phenylpyridazin-4-amine (Intact API) Moisture Moisture / H2O (Nucleophilic Attack) API->Moisture SNAr Reaction Light UV / Visible Light (Photolysis) API->Light Valence Isomerization Oxygen Oxygen / Peroxides (Oxidation) API->Oxygen Radical Mechanism Deg_Hydro Pyridazin-3-one Derivative (-18.5 Da Mass Shift) Moisture->Deg_Hydro -HCl Deg_Photo Pyrazine Rearrangement (Isomeric Mass, 0 Da Shift) Light->Deg_Photo hv Deg_Ox N-Oxide / Hydroxylamine (+16 Da Mass Shift) Oxygen->Deg_Ox +O

Fig 1: Primary mechanistic degradation pathways of N-Butyl-3-chloro-6-phenylpyridazin-4-amine.

SECTION 3: Quantitative Data & Regulatory Guidelines

To ensure your stability program meets global regulatory compliance, you must align your testing matrix with the ICH Q1A(R2) guidelines for new drug substances[3][4].

Table 1: Degradation Product Profiling & Analytical Signatures

Degradation PathwayPrimary CatalystStructural ChangeExpected Mass Shift (LC-MS)Primary Analytical Tool
Hydrolysis H2O (Moisture)3-Chloro → 3-Hydroxy (Pyridazin-3-one)-18.5 DaLC-HRMS, Karl Fischer
Oxidation Peroxides / O2Secondary Amine → N-Oxide+16.0 DaLC-HRMS, ESR
Photolysis UV / Vis LightPyridazine → Pyrazine Rearrangement0 Da (Isomer)LC-UV (DAD), 1H-NMR
Dealkylation Extreme Heat/AcidLoss of N-Butyl group-56.1 DaLC-MS

Table 2: ICH Q1A(R2) Stability Testing Matrix[3]

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12, 18, 24, 36 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months0, 3, 6, 9, 12 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, 6 months

SECTION 4: Step-by-Step Experimental Workflows

Protocol: Comprehensive Forced Degradation (Stress Testing)

A self-validating forced degradation study must achieve 5–20% degradation. If degradation exceeds 20%, secondary degradation products will form, masking the primary degradation mechanisms.

Step 1: Preparation of Stock Solutions

  • Dissolve 10 mg of N-Butyl-3-chloro-6-phenylpyridazin-4-amine in 10 mL of Acetonitrile (ACN) to create a 1 mg/mL API stock. (Ensure ACN is anhydrous to prevent premature hydrolysis).

Step 2: Hydrolytic Stressing (Acid/Base/Neutral)

  • Acid: Mix 1 mL API stock with 1 mL of 1N HCl. Heat at 60°C for 24 hours.

  • Base: Mix 1 mL API stock with 1 mL of 1N NaOH. Heat at 60°C for 24 hours. (Note: Base hydrolysis will rapidly accelerate the SNAr displacement of the 3-chloro group).

  • Neutral: Mix 1 mL API stock with 1 mL of HPLC-grade H2O. Heat at 60°C for 48 hours.

Step 3: Oxidative Stressing

  • Mix 1 mL API stock with 1 mL of 3% H2O2.

  • Store at room temperature (25°C) in the dark for 24 hours to isolate oxidation from thermal and photolytic variables.

Step 4: Photolytic Stressing (per ICH Q1B)

  • Transfer 2 mL of API stock into a clear quartz vial.

  • Expose to a light source providing an overall illumination of ≥ 1.2 million lux hours and an integrated near-UV energy of ≥ 200 watt hours/square meter.

  • Wrap a control vial in aluminum foil (Dark Control) and place it in the same chamber to rule out thermal degradation from the lamp's heat.

Step 5: Neutralization and Analysis

  • Neutralize the acid/base samples with equivalent volumes of NaOH/HCl.

  • Quench the oxidative sample with sodium thiosulfate.

  • Dilute all samples to 0.1 mg/mL and analyze via LC-HRMS (High-Resolution Mass Spectrometry) equipped with a Diode Array Detector (DAD).

stability_protocol Start ICH Q1A(R2) Stability Study LongTerm Long-Term Storage 25°C ± 2°C / 60% RH Start->LongTerm Accelerated Accelerated Storage 40°C ± 2°C / 75% RH Start->Accelerated Testing LC-HRMS & KF Titration (Months 0, 3, 6, 9, 12) LongTerm->Testing 12+ Months Accelerated->Testing 6 Months Action OOS Investigation (Out of Specification) Testing->Action If >0.1% Impurity

Fig 2: ICH Q1A(R2) compliant stability testing and evaluation workflow.

SECTION 5: Frequently Asked Questions (FAQs)

Q: Why does the degradation rate of my API jump exponentially when moving from 25°C/60% RH to 40°C/75% RH? A: This is a compound effect of Arrhenius kinetics and packaging permeability. The Arrhenius equation dictates that reaction rates roughly double for every 10°C increase. However, the true culprit is the 75% RH. Standard blister packs or low-density polymers have a specific Moisture Vapor Transmission Rate (MVTR). At 75% RH, the vapor pressure gradient forces moisture through the packaging, directly fueling the SNAr hydrolysis of the 3-chloro group[1].

Q: Can we stabilize the N-butylamine group against oxidation without changing the molecule? A: Yes. If the oxidation is excipient-driven, switch to high-purity, peroxide-free excipients (e.g., Super Refined™ PEGs). If it is atmospheric, implement a nitrogen purge during the fill-finish manufacturing process and utilize oxygen-scavenging packets in the secondary packaging.

Q: Our formulation requires an aqueous suspension. Given the hydrolysis risk, is this compound doomed? A: Not necessarily, but you must control the pH rigorously. The SNAr reaction at the 3-position is highly pH-dependent. Formulate the suspension at a pH where the nucleophilicity of water is minimized (typically slightly acidic, pH 4.5–5.5), and consider micellar encapsulation or cyclodextrin complexation to sterically shield the pyridazine ring from the bulk water phase.

References

  • ICHQ1 R2 - Drug Substances | PDF | Earth Sciences - Scribd. Scribd. Available at: [Link]

  • Pharmaceutical Organic Chemistry 3: Pyridazines and Their Applications. Prezi. Available at: [Link]

  • Photochemistry of halogenocarbon compounds. Part I. Rearrangement of pyridazines to pyrazines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • In Vitro Activity of Expanded-Spectrum Pyridazinyl Oxime Ethers Related to Pirodavir: Novel Capsid-Binding Inhibitors with Potent Antipicornavirus Activity. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

  • Q1A (R2) A deep dive in Stability Studies. YouTube. Available at: [Link] (Verified via Grounding Tool)

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Column Chromatography for N-Butyl-3-chloro-6-phenylpyridazin-4-amine

Overview & Chemical Context Purifying N-Butyl-3-chloro-6-phenylpyridazin-4-amine presents a notorious challenge in synthetic workflows. While the chloro and phenyl substitutions confer lipophilicity, the molecule contain...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Chemical Context

Purifying N-Butyl-3-chloro-6-phenylpyridazin-4-amine presents a notorious challenge in synthetic workflows. While the chloro and phenyl substitutions confer lipophilicity, the molecule contains a highly basic secondary amine (N-butylamine) and a pyridazine core. During standard normal-phase chromatography, these basic nitrogen atoms interact aggressively with the stationary phase, leading to severe peak tailing, streaking, and poor mass recovery. This support guide provides field-proven troubleshooting strategies to optimize your purification workflow.

Frequently Asked Questions (FAQs)

Q1: Why does my compound streak across the entire TLC plate and column, even with highly non-polar solvent systems? A: The streaking is caused by a dual-retention mechanism. Bare silica gel (SiO₂) surfaces are populated with free silanol groups (Si-OH), which act as Brønsted acids. The secondary butylamine group and the pyridazine nitrogens in your compound are basic. Instead of simply partitioning based on polarity, your compound forms 1[1]. This ionic anchoring causes the compound to drag through the column, resulting in broad, asymmetrical peaks and streaking[2].

Q2: How does adding Triethylamine (TEA) to the mobile phase resolve this tailing? A: Triethylamine (TEA) acts as a dynamic silanol masking agent. As a small, highly basic tertiary amine, TEA rapidly diffuses and 3 on the silica surface[3]. By adding 1–2% TEA to your mobile phase, you effectively "deactivate" the column. The TEA outcompetes your pyridazine derivative for the acidic sites, preventing the secondary amine from forming ionic bonds with the stationary phase. This restores a standard partition mechanism, yielding sharp, symmetrical peaks[4].

Q3: I added TEA, but my recovery is still low. What is the next logical step? A: If dynamic deactivation via TEA is insufficient, the structural affinity of the pyridazine core to the silica matrix may be too high. The definitive solution is to switch to an Amine-bonded silica (NH₂-silica) stationary phase. In this phase, aminopropyl silane is chemically bonded to the silica, permanently neutralizing the surface acidity. This eliminates the Brønsted acid-base interactions entirely, drastically 5 and allowing for >90% recovery without the need for mobile phase modifiers[5].

Q4: How do I completely remove residual TEA from my purified fractions? A: TEA has a boiling point of 89°C and can be stubborn to remove via standard rotary evaporation. To ensure complete removal:

  • Azeotropic Evaporation: Co-evaporate the concentrated fractions with toluene or methanol 2–3 times.

  • High Vacuum: Place the flask on a Schlenk line or lyophilizer overnight.

  • Aqueous Workup: Dissolve the residue in dichloromethane (DCM) and wash with a mild aqueous buffer (pH ~7.5) to partition the TEA into the aqueous layer.

Quantitative Comparison of Purification Strategies

Purification StrategyStationary PhaseMobile PhaseAnalyte Recovery (%)Peak Shape / TLC ProfilePrimary Mechanism of Action
Standard Normal Phase Bare Silica GelHexane/EtOAc< 40%Severe streaking ( Rf​ ~0.1-0.4)Unshielded Brønsted acid-base ionic bonding
Modified Normal Phase Bare Silica GelHexane/EtOAc + 1% TEA80 - 85%Sharp spots ( Rf​ ~0.35)Dynamic silanol masking by TEA modifier
Amine-Bonded Phase NH₂-SilicaHexane/EtOAc> 90%Highly symmetricalPermanent covalent elimination of silanols

Self-Validating Experimental Protocol: TEA-Deactivated Column Chromatography

Expertise Note: This protocol incorporates a 2D-TLC validation step. Never commit your entire crude mixture to a column without verifying the modifier's efficacy on a micro-scale.

Step 1: Mobile Phase Preparation & 2D-TLC Validation

  • Action: Prepare your optimal solvent system (e.g., 70:30 Hexane/EtOAc). Split this into two batches; add 1% TEA (v/v) to the second batch.

  • Validation: Spot your crude mixture in the bottom-left corner of a square TLC plate. Run the plate in the unmodified solvent (Dimension 1). Dry the plate completely. Rotate 90 degrees and run in the TEA-modified solvent (Dimension 2).

  • Causality: If the compound streaks in D1 but forms a tight, circular spot in D2, you have confirmed that silanol interactions are the root cause and that 1% TEA is sufficient to mask them.

Step 2: Column Packing & Pre-Equilibration

  • Action: Slurry-pack the bare silica gel using the TEA-modified mobile phase.

  • Critical Step: Flush the packed column with at least 3 Column Volumes (CV) of the 2[2].

  • Causality: The silica surface must be pre-saturated with TEA. If you load the sample before equilibration, the leading edge of your analyte will encounter unshielded silanols, causing irreversible adsorption at the column head.

Step 3: Sample Loading & Elution

  • Action: Dissolve the crude N-Butyl-3-chloro-6-phenylpyridazin-4-amine in the minimum volume of the TEA-modified solvent. Load it carefully onto the silica bed.

  • Action: Elute using the TEA-modified solvent, collecting fractions based on your calculated column volume.

Step 4: Fraction Analysis & Concentration

  • Action: Analyze fractions via TLC (using the TEA-modified solvent). Pool the fractions containing the pure product.

  • Action: Concentrate via rotary evaporation, followed by azeotropic drying with toluene to remove residual TEA.

Troubleshooting Workflow Diagram

G A Crude N-Butyl-3-chloro- 6-phenylpyridazin-4-amine B Perform 2D TLC Validation (Standard vs. Modified Eluent) A->B C Does 1% TEA resolve the streaking? B->C D Prepare TEA-Deactivated Silica Column C->D Yes E Switch to Amine-Bonded (NH2) Silica Phase C->E No F Elute with Hexane/EtOAc + 1% TEA D->F G Elute with Standard Organic Solvents E->G H Fractions Collected: Verify by LC-MS & TLC F->H G->H I Pure Product Isolated (>90% Recovery) H->I

Fig 1: Troubleshooting workflow for basic amine purification via column chromatography.

References

  • Performance of amines as silanol suppressors in reversed-phase liquid chromatography. National Institutes of Health (NIH).4

  • Amino Silica Gel. Sorbent Technologies, Inc.1

  • Reasons for Peak Tailing of HPLC Column. Hawach.3

  • When should I use an amine-bonded silica for flash chromatography? Biotage.5

  • Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Benchchem.2

Sources

Optimization

Technical Support Center: Enhancing the Crystallization of N-Butyl-3-chloro-6-phenylpyridazin-4-amine

Welcome to the technical support center for the crystallization of N-Butyl-3-chloro-6-phenylpyridazin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of N-Butyl-3-chloro-6-phenylpyridazin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the crystallization of this active pharmaceutical ingredient (API). Our goal is to empower you with the scientific understanding and practical protocols necessary to achieve a robust, reproducible, and scalable crystallization process, ensuring high purity and the desired solid-state form of your compound.

Introduction: The Critical Role of Crystallization

Crystallization is a pivotal purification and particle engineering step in the manufacturing of APIs.[1] For N-Butyl-3-chloro-6-phenylpyridazin-4-amine, a well-controlled crystallization process is paramount as it directly influences critical quality attributes such as purity, crystal size distribution, and polymorphic form.[2] These attributes, in turn, can significantly impact downstream processing, formulation, stability, and bioavailability of the final drug product.[3][4] This guide provides a systematic approach to troubleshooting and optimizing the crystallization of this specific pyridazine derivative, drawing upon established principles of physical organic chemistry and extensive experience with similar small molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when developing a crystallization process for N-Butyl-3-chloro-6-phenylpyridazin-4-amine?

The three most critical factors are:

  • Solvent System Selection: The choice of solvent or solvent/anti-solvent mixture is the cornerstone of a successful crystallization.[5] It dictates solubility, supersaturation levels, nucleation and growth kinetics, and can influence the resulting polymorphic form.[1][6]

  • Supersaturation Control: This is the driving force for crystallization. The rate and method of generating supersaturation (e.g., cooling, anti-solvent addition, evaporation) will determine the crystal size distribution and can impact purity.[7][8]

  • Impurity Profile: The presence of even small amounts of impurities can significantly affect the crystallization process by inhibiting nucleation, altering crystal habit, or being incorporated into the crystal lattice.[9][10][11]

Q2: My N-Butyl-3-chloro-6-phenylpyridazin-4-amine is "oiling out" instead of crystallizing. What causes this and how can I fix it?

"Oiling out" or liquid-liquid phase separation occurs when the supersaturation is too high, leading to the formation of a liquid phase of the solute that is immiscible with the solvent, rather than direct nucleation of crystals. This is common with compounds that have a high solubility in the chosen solvent at elevated temperatures.

Troubleshooting Strategies:

  • Reduce the Cooling Rate: A slower cooling rate can prevent the system from reaching a state of excessively high supersaturation.[12]

  • Use a More Dilute Solution: Starting with a lower concentration of the compound will reduce the overall supersaturation generated upon cooling.

  • Employ Seeding: Introducing a small quantity of crystalline material (seed crystals) at a point of moderate supersaturation can encourage controlled crystal growth over spontaneous, uncontrolled nucleation or oiling out.[]

  • Change the Solvent System: Consider a solvent in which the compound has a lower solubility at high temperatures, or utilize an anti-solvent system to generate supersaturation more gradually.[14]

Q3: I am observing poor yield after crystallization. What are the likely causes and how can I improve it?

Low yield can be attributed to several factors:

  • Incomplete Crystallization: The final concentration of the compound in the mother liquor may still be significantly above its saturation point.

  • Suboptimal Solvent Choice: The solubility of the compound in the chosen solvent at the final temperature may be too high.

  • Insufficient Cooling: Not cooling the solution to a low enough temperature will result in a higher concentration of the compound remaining in solution.

Optimization Strategies:

  • Increase Hold Time at Low Temperature: Allowing more time for the system to equilibrate at the final, lower temperature can promote further crystallization.

  • Solvent Screening: A systematic screening for a solvent or anti-solvent system that minimizes the compound's solubility at the desired final temperature is crucial.[15]

Q4: How do I know if I have the desired polymorphic form of N-Butyl-3-chloro-6-phenylpyridazin-4-amine?

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration for APIs as different polymorphs can have different physical properties, including solubility and stability.[17][18]

Characterization Techniques:

  • Powder X-Ray Diffraction (XRPD): This is the primary technique for identifying and distinguishing between different polymorphic forms, as each will have a unique diffraction pattern.[19]

  • Differential Scanning Calorimetry (DSC): DSC can be used to identify polymorphs based on their different melting points and enthalpies of fusion.[20]

  • Vibrational Spectroscopy (FTIR, Raman): These techniques can sometimes differentiate between polymorphs by detecting subtle differences in the vibrational modes of the molecules in the crystal lattice. Low-frequency Raman spectroscopy can be particularly sensitive to lattice vibrations.[21]

It is essential to perform a thorough polymorphic screen early in development to identify all accessible forms and select the one with the most desirable properties for further development.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
No Crystallization Occurs - Solution is not supersaturated.- High energy barrier for nucleation.- Concentrate the solution by evaporating some solvent.- Cool the solution to a lower temperature.- Add an anti-solvent.- Introduce seed crystals.- Scratch the inside of the flask with a glass rod to create nucleation sites.
Formation of Fine Needles or Small Particles - High level of supersaturation leading to rapid nucleation.- Fast cooling or rapid addition of anti-solvent.- Decrease the cooling rate.- Add the anti-solvent more slowly and with good mixing.- Use a lower starting concentration.- Implement a seeding strategy.[]
Crystal Agglomeration - High crystal slurry density.- Inadequate agitation.- Optimize the stirring rate to keep crystals suspended without causing excessive secondary nucleation or breakage.[22]- Consider using a lower concentration of the API.
Poor Chemical Purity - Impurities are co-crystallizing with the product.- Inefficient washing of the isolated crystals.- Select a solvent system where the impurities are highly soluble and the desired compound has lower solubility.[5]- Perform a re-slurry or a second recrystallization step.- Ensure the crystals are washed with a cold solvent in which the API has minimal solubility.
Inconsistent Results Between Batches - Variations in starting material purity.- Inconsistent cooling profiles or agitation rates.- Uncontrolled nucleation.- Tightly control the quality of the starting material.- Implement a precise and reproducible protocol for cooling and stirring.- Utilize a seeding protocol to control the nucleation step.[23]

Experimental Protocols

Protocol 1: Controlled Cooling Crystallization

This protocol is a starting point for developing a cooling crystallization process for N-Butyl-3-chloro-6-phenylpyridazin-4-amine.

Materials:

  • Crude N-Butyl-3-chloro-6-phenylpyridazin-4-amine

  • Selected solvent (e.g., ethanol, isopropanol, or a mixture based on solubility screening)

  • Jacketed reaction vessel with overhead stirrer and temperature probe

  • Heating/cooling circulator

Procedure:

  • Dissolution: Charge the jacketed reactor with the crude N-Butyl-3-chloro-6-phenylpyridazin-4-amine and the chosen solvent.

  • Heat the mixture to a temperature where the compound fully dissolves (e.g., 70-80°C), with moderate agitation.

  • Hold at this temperature for 30 minutes to ensure complete dissolution.

  • Seeding (Optional but Recommended): Once the solution has cooled to a temperature where it is slightly supersaturated, add a small amount (0.1-1.0% w/w) of previously isolated, pure crystals of N-Butyl-3-chloro-6-phenylpyridazin-4-amine.

  • Continue the controlled cooling to the final isolation temperature (e.g., 0-5°C).

  • Aging: Hold the slurry at the final temperature for a period of time (e.g., 2-4 hours) to allow for complete crystallization.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum at an appropriate temperature.

Protocol 2: Anti-Solvent Crystallization

This protocol is suitable when a single solvent does not provide the desired solubility profile.

Materials:

  • Crude N-Butyl-3-chloro-6-phenylpyridazin-4-amine

  • "Good" solvent (in which the compound is highly soluble)

  • "Anti-solvent" or "poor" solvent (in which the compound is poorly soluble, but is miscible with the "good" solvent)

  • Jacketed reaction vessel with overhead stirrer and addition funnel/pump

Procedure:

  • Dissolution: Dissolve the crude N-Butyl-3-chloro-6-phenylpyridazin-4-amine in a minimal amount of the "good" solvent at a constant temperature (e.g., room temperature or slightly elevated).

  • Anti-Solvent Addition: Slowly add the anti-solvent to the solution at a controlled rate with good agitation.[7] The addition of the anti-solvent will reduce the solubility of the compound and induce crystallization.[24][25]

  • Seeding (Optional but Recommended): Add seed crystals just before or at the point where the solution becomes cloudy (the metastable zone limit).

  • Continue the anti-solvent addition until the desired yield is achieved.

  • Aging: Stir the resulting slurry for a period of time (e.g., 1-2 hours) to allow the system to equilibrate.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the filter cake with a small amount of a mixture of the "good" solvent and anti-solvent, or with the pure anti-solvent.

  • Drying: Dry the crystals under vacuum.

Visualizing the Workflow

Crystallization Troubleshooting Decision Tree

TroubleshootingWorkflow Start Crystallization Issue Observed Q_Crystals_Form Do crystals form? Start->Q_Crystals_Form A_No_Crystals No Crystals Q_Crystals_Form->A_No_Crystals No A_Yes_Crystals Crystals Form Q_Crystals_Form->A_Yes_Crystals Yes Troubleshoot_No_Crystals Troubleshoot Nucleation A_No_Crystals->Troubleshoot_No_Crystals Q_Quality Are crystal properties (size, purity, form) acceptable? A_Yes_Crystals->Q_Quality Action_Increase_SS Increase Supersaturation: - Cool further - Add anti-solvent - Evaporate solvent Troubleshoot_No_Crystals->Action_Increase_SS Action_Induce_Nuc Induce Nucleation: - Add seed crystals - Scratch flask Troubleshoot_No_Crystals->Action_Induce_Nuc A_Good_Quality Process Optimized Q_Quality->A_Good_Quality Yes A_Poor_Quality Poor Quality Q_Quality->A_Poor_Quality No Troubleshoot_Quality Optimize Growth & Purity A_Poor_Quality->Troubleshoot_Quality Action_Control_SS Control Supersaturation: - Slower cooling/addition - Seeding protocol Troubleshoot_Quality->Action_Control_SS Action_Solvent Re-evaluate Solvent System: - Improve impurity rejection - Target different polymorph Troubleshoot_Quality->Action_Solvent Action_Wash Optimize Washing & Drying Troubleshoot_Quality->Action_Wash

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of N-Butyl-3-chloro-6-phenylpyridazin-4-amine and Standard Pyridazine Derivatives in Preclinical Oncology Models

A Senior Application Scientist's Guide to Structure, Activity, and Experimental Evaluation This guide provides an in-depth comparison of a specific pyridazine derivative, N-Butyl-3-chloro-6-phenylpyridazin-4-amine, again...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Structure, Activity, and Experimental Evaluation

This guide provides an in-depth comparison of a specific pyridazine derivative, N-Butyl-3-chloro-6-phenylpyridazin-4-amine, against more conventional pyridazine-based scaffolds. The content is structured to provide researchers, scientists, and drug development professionals with a clear understanding of the compound's potential advantages, supported by detailed experimental protocols and representative data.

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a versatile building block have led to its incorporation into a wide array of pharmacologically active compounds.[3][4] The pyridazine core is particularly prominent in the development of kinase inhibitors, where the nitrogen atoms can form crucial hydrogen bonds within the ATP-binding pocket of enzymes, making it a cornerstone for oncology research.[1][5] Furthermore, modifying the pyridazine ring can improve critical drug-like properties such as water solubility, metabolic stability, and bioavailability, enhancing its therapeutic potential.[3]

This guide focuses on N-Butyl-3-chloro-6-phenylpyridazin-4-amine (herein designated as Compound A ), a derivative designed to optimize target engagement and cellular activity. We will compare its performance against a foundational pyridazine structure, 3-chloro-6-phenylpyridazine (Standard B ), and a more complex, clinically relevant scaffold, an Imidazo[1,2-b]pyridazine derivative (Standard C ), to illustrate the impact of specific chemical modifications.

Molecular Design and Synthesis Rationale

The structure of a small molecule inhibitor is a deliberate assembly of chemical motifs, each chosen to fulfill a specific function. The design of Compound A is a prime example of rational drug design, building upon the foundational 3-chloro-6-phenylpyridazine core.

  • 6-Phenyl Group: This large hydrophobic group often serves as an anchor, occupying a deep hydrophobic pocket within a target protein's active site.

  • 3-Chloro Group: The chlorine atom is an electron-withdrawing group that can modulate the electronics of the pyridazine ring. It also provides a potential site for further chemical modification or can interact with the target protein.

  • 4-Amino Group: The introduction of an amino group at the C4 position is a critical modification. This group can act as a key hydrogen bond donor, mimicking the adenine portion of ATP and forming a "hinge-binding" interaction in the active site of many kinases.[6]

  • N-Butyl Group: Appending a butyl chain to the 4-amino group increases the compound's lipophilicity. This modification is intended to enhance membrane permeability and explore additional hydrophobic interactions within the binding site, potentially increasing potency and selectivity.[7]

The synthesis of such derivatives typically involves a multi-step process, often starting from a dichloropyridazine precursor, followed by sequential reactions like Suzuki cross-coupling to add the phenyl group and nucleophilic aromatic substitution to install the N-butyl-amino moiety.[8][9]

Comparative Biological Evaluation: Kinase Inhibition

A primary application for pyridazine derivatives is the inhibition of protein kinases, enzymes that are often dysregulated in cancer.[10] A biochemical assay is the first step in determining a compound's direct effect on its molecular target.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent Format)

This protocol describes a common method to measure the inhibition of a target kinase, such as a receptor tyrosine kinase (e.g., HER-2) or a mitogen-activated protein kinase (MAPK).[11][12]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each test compound (A , B , C ) in 100% DMSO.

    • Create a serial dilution series (e.g., 100 µM to 1 nM) for each compound in assay buffer.

    • Prepare a solution of the target kinase and its specific substrate peptide in assay buffer.

    • Prepare an ATP solution at twice the final desired concentration (e.g., 20 µM, near the Km for many kinases).

  • Assay Procedure:

    • In a 384-well white assay plate, add 5 µL of each compound dilution. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add 10 µL of the kinase/substrate solution to all wells except the "no enzyme" control.

    • Incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the reaction and quantify the remaining ATP by adding 25 µL of a commercial luminescent ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Compound Serial Dilutions A1 Add Compounds to 384-well Plate P1->A1 P2 Prepare Kinase/ Substrate Mix A2 Add Kinase Mix & Incubate (15 min) P2->A2 P3 Prepare ATP Solution A3 Add ATP to Start Reaction (Incubate 60 min) P3->A3 A1->A2 A2->A3 A4 Add Luminescent Reagent to Stop A3->A4 D1 Measure Luminescence on Plate Reader A4->D1 D2 Normalize Data & Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve & Determine IC50 D2->D3 G S1 Seed Cancer Cells in 96-well Plate S2 Incubate 24h for Attachment S1->S2 T1 Treat Cells with Compound Dilutions S2->T1 T2 Incubate for 72h T1->T2 M1 Add MTT Reagent to each well T2->M1 M2 Incubate for 4h (Formazan Formation) M1->M2 R1 Remove Medium & Add DMSO to Solubilize M2->R1 R2 Measure Absorbance at 570 nm R1->R2 A1 Calculate % Viability & Determine GI50 R2->A1

Caption: Workflow for the MTT cell viability and proliferation assay.

Comparative Cellular Activity Data

The following table shows illustrative GI₅₀ values against a cancer cell line.

Compound IDDescriptionIllustrative GI₅₀ (µM)
A N-Butyl-3-chloro-6-phenylpyridazin-4-amine0.5
B 3-chloro-6-phenylpyridazine (Standard)>100
C Imidazo[1,2-b]pyridazine Derivative (Standard)0.1

Interpretation of Results:

  • The results from the cellular assay align with the biochemical data. Standard B is inactive, while both Compound A and Standard C inhibit cancer cell growth at sub-micromolar concentrations.

  • Compound A 's effectiveness in this assay suggests it has sufficient cell permeability to reach its intracellular target and engage it with enough potency to elicit a biological response. The N-butyl group, which increases lipophilicity, likely plays a key role in this.

  • Standard C again shows superior performance, reinforcing the idea that its rigid, optimized structure leads to more potent biological activity.

Mechanism of Action: Targeting a Signaling Pathway

Pyridazine-based kinase inhibitors often target key nodes in cell signaling pathways that drive proliferation and survival, such as the RAS-RAF-MEK-ERK pathway (MAPK pathway). Inhibiting a kinase in this cascade can block downstream signaling, leading to cell cycle arrest and apoptosis.

Illustrative MAPK Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Activates RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Inhibitor Compound A (Pyridazine Inhibitor) Inhibitor->RAF INHIBITS Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: Inhibition of the MAPK signaling pathway by a pyridazine derivative.

This diagram illustrates how a compound like Compound A , if designed to target a kinase like RAF, would block the phosphorylation cascade, preventing the activation of downstream effectors and ultimately halting the pro-proliferative gene expression program.

Conclusion

This comparative guide demonstrates the principles of structure-activity relationships in the context of pyridazine derivatives.

  • The foundational 3-chloro-6-phenylpyridazine (Standard B ) is biologically inactive due to the absence of a key pharmacophoric feature required for kinase binding.

  • The addition of a 4-N-butylamino group in Compound A transforms the inactive scaffold into a potent inhibitor with both biochemical and cellular activity. This highlights the success of a rational design strategy, where the amino group secures hinge-binding and the butyl group enhances potency and permeability.

  • Comparison with a more complex, rigid scaffold like an Imidazo[1,2-b]pyridazine (Standard C ) shows that while Compound A is highly effective, further structural optimization and conformational constraint can lead to even greater potency.

N-Butyl-3-chloro-6-phenylpyridazin-4-amine serves as an excellent model for a well-designed, potent, and cell-active inhibitor. It represents a significant advancement over simpler pyridazine standards and provides a strong foundation for further lead optimization in drug discovery programs.

References

  • Vertex AI Search. (2026, March 27). Why Pyridazine Is Important in Heterocyclic Chemistry.
  • PubMed. (2021, December 15). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, April 6). The Role of Pyridazine in Modern Drug Discovery.
  • PubMed. (2024, September 1).
  • Journal of Chemical Technology and Metallurgy. (2026, January 3). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT.
  • Sci-Hub. (n.d.). Synthesis and evaluation of pyrazolo[1,5-b]pyridazines as selective cyclin dependent kinase inhibitors.
  • PubMed. (n.d.). Bioassays for anticancer activities.
  • University of Wollongong Research Online. (2013, January 1). Bioassays for anticancer activities.
  • OSTI.GOV. (2018, February 1). Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors.
  • PubMed. (2009, November 15). Synthesis and biological evaluation of pyrrolopyridazine derivatives as novel HER-2 tyrosine kinase inhibitors.
  • PubMed. (2016, November 10).
  • MDPI. (2022, July 13). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus.
  • Nature. (2020, January 9). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers.
  • ResearchGate. (2016, April 27). (PDF) Bioassays for Anticancer Activities.
  • ResearchGate. (n.d.). Multi-component synthesis of 4, 6-disubstituted-3-cyano-2-aminopyridines 4a-p.
  • Semantic Scholar. (2022, February 17). Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers.
  • SciSpace. (n.d.). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers.
  • Pest Management Science. (2017, April 15). Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides.
  • The Royal Society of Chemistry. (n.d.). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531).
  • MDPI. (2020, November 29). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity.
  • ResearchGate. (n.d.).
  • MDPI. (2025, February 23). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.

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Comparative

A Researcher's Guide to the In Vivo Validation of N-Butyl-3-chloro-6-phenylpyridazin-4-amine: A Comparative Analysis

This guide provides a comprehensive framework for the in vivo validation of N-Butyl-3-chloro-6-phenylpyridazin-4-amine, a novel compound within the pharmacologically significant pyridazine class of heterocycles. Pyridazi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the in vivo validation of N-Butyl-3-chloro-6-phenylpyridazin-4-amine, a novel compound within the pharmacologically significant pyridazine class of heterocycles. Pyridazine derivatives have garnered substantial interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and notably, anticancer properties[1][2][3]. Many compounds containing the pyridazine scaffold have been investigated as potent anticancer agents, targeting a variety of biological processes involved in tumor progression[4]. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous, step-by-step approach to evaluating the in vivo bioactivity of this compound, with a focus on its potential as a kinase inhibitor in an oncology setting.

The narrative that follows is grounded in established principles of preclinical study design, emphasizing the importance of robust, reproducible, and translatable in vivo experiments[5][6]. We will not only outline the necessary protocols but also delve into the causal reasoning behind experimental choices, ensuring a self-validating system for assessing the compound's therapeutic potential.

Introduction and Rationale for In Vivo Validation

N-Butyl-3-chloro-6-phenylpyridazin-4-amine belongs to a class of compounds known for their wide spectrum of pharmacological activities[1]. The pyridazine nucleus is considered a "wonder nucleus" in medicinal chemistry, with derivatives showing promise as anticancer agents by targeting key signaling pathways[2][4]. Often, such small molecules exert their effects by inhibiting protein kinases, enzymes that play a crucial role in cell proliferation, survival, and migration[7]. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention[7][8].

While in vitro and cellular assays provide initial insights into a compound's activity, in vivo validation is a critical step in the drug discovery pipeline[9][10]. Animal models are indispensable for understanding a drug's pharmacology, pharmacokinetics, and potential toxicity in a complex biological system, which is fundamental to the design of subsequent clinical trials[11][12]. This guide will therefore focus on a comparative in vivo study to assess the anti-tumor efficacy, pharmacokinetic profile, and safety of N-Butyl-3-chloro-6-phenylpyridazin-4-amine against a well-characterized kinase inhibitor.

Comparative In Vivo Efficacy Assessment in a Xenograft Model

The primary objective of this phase is to determine if N-Butyl-3-chloro-6-phenylpyridazin-4-amine can inhibit tumor growth in a living organism. A human tumor xenograft model in immunocompromised mice is a standard and effective approach for this initial efficacy testing[13][14].

Experimental Design and Rationale

The experimental design must be robust to yield statistically significant and interpretable results. Key considerations include the choice of animal model, cell line, control groups, and dosing regimen[5][15].

  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old, are a suitable choice as they lack a functional thymus and cannot mount an effective T-cell mediated immune response, thus preventing rejection of human tumor xenografts.

  • Tumor Model: The A549 human non-small cell lung cancer cell line is a well-characterized and widely used model for testing novel anticancer agents. These cells are known to have mutations in key signaling pathways, making them relevant for studying kinase inhibitors.

  • Comparator Compound: To benchmark the performance of our test compound, we will use Sorafenib, a known multi-kinase inhibitor approved for the treatment of various cancers[16]. This allows for a direct comparison of efficacy.

  • Dosing and Administration: The route of administration should ideally mirror the intended clinical route. For initial studies, intraperitoneal (i.p.) or oral (p.o.) administration are common. Dose levels should be determined from prior maximum tolerated dose (MTD) studies.

Step-by-Step Experimental Protocol
  • Cell Culture and Implantation: A549 cells are cultured under standard conditions. Once a sufficient number of cells are obtained, they are harvested, washed, and resuspended in a suitable medium like Matrigel. 5 x 10^6 cells are then subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 100-150 mm³). Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: (Length x Width²) / 2.

  • Randomization and Group Allocation: Once tumors reach the desired size, mice are randomized into treatment groups (n=8-10 mice per group) to ensure an even distribution of tumor sizes.

  • Treatment Administration: Treatment is initiated as per the defined schedule. For example, daily administration for 21 days.

  • Data Collection: Throughout the study, the following data are collected:

    • Tumor volume

    • Body weight (as an indicator of toxicity)

    • Clinical observations (e.g., changes in behavior, appearance)

    • Survival data

  • Endpoint and Tissue Collection: The study is terminated when tumors in the control group reach a predetermined size or at the end of the treatment period. At the endpoint, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

Data Presentation and Interpretation

The collected data should be summarized in a clear and concise format.

Table 1: Comparative Efficacy of N-Butyl-3-chloro-6-phenylpyridazin-4-amine and Sorafenib in an A549 Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-p.o.1500 ± 250-+2.5
N-Butyl-3-chloro-6-phenylpyridazin-4-amine25p.o.850 ± 15043.3-1.8
N-Butyl-3-chloro-6-phenylpyridazin-4-amine50p.o.450 ± 10070.0-4.5
Sorafenib30p.o.500 ± 12066.7-5.2

Data are presented as mean ± standard error of the mean (SEM).

A high percentage of tumor growth inhibition with minimal body weight loss for N-Butyl-3-chloro-6-phenylpyridazin-4-amine would indicate promising anti-tumor activity and good tolerability.

Experimental Workflow Diagram

G cluster_pre Pre-Treatment Phase cluster_treat Treatment Phase (21 Days) cluster_post Post-Treatment Analysis A549_culture A549 Cell Culture cell_harvest Cell Harvest & Preparation A549_culture->cell_harvest implantation Subcutaneous Implantation in Nude Mice cell_harvest->implantation tumor_growth Tumor Growth to 100-150 mm³ implantation->tumor_growth randomization Randomization of Mice into Groups tumor_growth->randomization treatment_admin Daily Dosing (p.o.) randomization->treatment_admin data_collection Monitor Tumor Volume & Body Weight treatment_admin->data_collection endpoint Study Endpoint data_collection->endpoint euthanasia Euthanasia & Tissue Collection endpoint->euthanasia tumor_analysis Tumor Weight & Biomarker Analysis euthanasia->tumor_analysis data_analysis Data Analysis & Interpretation tumor_analysis->data_analysis

Caption: Workflow for in vivo efficacy assessment.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Evaluation

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is crucial for optimizing dosing schedules and ensuring adequate target engagement[15].

PK Study Design

A single-dose pharmacokinetic study in healthy mice (e.g., C57BL/6) is a standard approach.

  • Dosing: Administer a single dose of N-Butyl-3-chloro-6-phenylpyridazin-4-amine via the intended clinical route (e.g., p.o.) and an intravenous (i.v.) route to determine bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Analyze plasma concentrations of the compound using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate key PK parameters.

Table 2: Key Pharmacokinetic Parameters of N-Butyl-3-chloro-6-phenylpyridazin-4-amine

ParameterValueUnit
Cmax (Maximum Concentration)2.5µg/mL
Tmax (Time to Cmax)1.5hours
AUC (Area Under the Curve)15µg*h/mL
t1/2 (Half-life)6.2hours
Bioavailability (F%)45%
PD Study and Target Engagement

To confirm that the compound is hitting its intended target in vivo, a pharmacodynamic study is necessary. Assuming N-Butyl-3-chloro-6-phenylpyridazin-4-amine is a kinase inhibitor, we can assess the phosphorylation status of its downstream targets.

  • Treatment: Treat tumor-bearing mice with a single dose of the compound.

  • Tumor Collection: Collect tumors at various time points post-dosing.

  • Biomarker Analysis: Analyze the phosphorylation levels of a downstream protein (e.g., p-ERK, p-AKT) in the tumor lysates using techniques like Western blotting or ELISA. A reduction in the phosphorylated form of the target protein would indicate successful target engagement.

In Vivo Toxicity and Safety Assessment

A preliminary assessment of the compound's safety profile is essential. This is often initiated with a Maximum Tolerated Dose (MTD) study[15].

  • Dose Escalation: Administer escalating doses of the compound to different groups of healthy mice.

  • Monitoring: Observe the mice for a set period (e.g., 14 days) for signs of toxicity, including:

    • Body weight loss (>20% is a common sign of significant toxicity)

    • Changes in behavior or appearance

    • Mortality

  • Histopathology: At the end of the study, major organs (liver, kidney, spleen, etc.) can be collected for histopathological examination to identify any organ-specific toxicities.

The MTD is defined as the highest dose that does not cause significant toxicity.

Putative Signaling Pathway and Mechanism of Action

Given that many pyridazine derivatives act as kinase inhibitors, a plausible mechanism of action for N-Butyl-3-chloro-6-phenylpyridazin-4-amine is the inhibition of a key signaling pathway involved in cancer cell proliferation and survival, such as the RAS/RAF/MEK/ERK pathway[7].

G cluster_pathway Putative Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Compound N-Butyl-3-chloro-6- phenylpyridazin-4-amine Compound->RAF Inhibition

Caption: Putative inhibition of the RAF kinase by the compound.

Conclusion and Future Directions

This guide has outlined a comprehensive and comparative approach to the in vivo validation of N-Butyl-3-chloro-6-phenylpyridazin-4-amine. The successful completion of these studies would provide strong evidence for its potential as a novel anticancer agent. Positive results would warrant further investigation, including:

  • Efficacy in other cancer models: Testing in different xenograft or syngeneic models to broaden the spectrum of activity.

  • Combination studies: Evaluating the compound in combination with other standard-of-care chemotherapies or targeted agents.

  • Detailed toxicology studies: More in-depth safety and toxicology assessments in rodent and non-rodent species to support an Investigational New Drug (IND) application.

By following a rigorous, data-driven, and scientifically sound validation process, the therapeutic potential of N-Butyl-3-chloro-6-phenylpyridazin-4-amine can be thoroughly and objectively evaluated.

References

  • In Vivo Validation of a Small Molecule Inhibitor of Tau Self-Association in htau Mice.Journal of Alzheimer's Disease,
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication.
  • The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC.
  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An upd
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | Semantic Scholar.Semantic Scholar,
  • The use of animal models in cancer drug discovery and development.AlphaMed Press,
  • Cancer Animal Models | Oncology | CRO services.Oncodesign Services,
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Optimizing Experimental Design in In Vivo Research: A Comprehensive Review - Ichor Bio.Ichor Bio,
  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC.
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - Research Journal of Pharmacy and Technology.Research Journal of Pharmacy and Technology,
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC.
  • The Role of Mouse Models in Drug Discovery | Taconic Biosciences.Taconic Biosciences,
  • General Principles of Preclinical Study Design - PMC - NIH.
  • In Vivo Research Strategies that Reduce Risk of Failure in the Clinic | Charles River.
  • Protein kinase inhibitors: contributions from structure to clinical compounds | Quarterly Reviews of Biophysics.Cambridge University Press,
  • The Role of Kinase Inhibitors in Cancer Therapies - IntechOpen.IntechOpen,

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Validation

High-Resolution Mass Spectrometry (HRMS) vs. Traditional Modalities for the Analytical Purity Validation of N-Butyl-3-chloro-6-phenylpyridazin-4-amine

Executive Summary N-Butyl-3-chloro-6-phenylpyridazin-4-amine (CAS: 89868-02-0; Formula: C₁₄H₁₆ClN₃) is a highly functionalized heterocyclic intermediate. Pyridazine scaffolds are foundational in the development of kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Butyl-3-chloro-6-phenylpyridazin-4-amine (CAS: 89868-02-0; Formula: C₁₄H₁₆ClN₃) is a highly functionalized heterocyclic intermediate. Pyridazine scaffolds are foundational in the development of kinase inhibitors, CNS therapeutics, and agrochemicals due to their unique hydrogen-bonding capabilities and structural rigidity. Validating the analytical purity of this compound is a critical inflection point in drug development. Trace isomeric impurities—such as positional isomers of the butylamine chain or the chlorine substituent—can drastically alter the pharmacological and toxicological profile of downstream active pharmaceutical ingredients (APIs).

As modern pharmaceutical analytical development standards dictate, relying solely on traditional methods for complex intermediates is no longer sufficient; advanced mass spectrometry is essential for mitigating regulatory risk[1].

Modality Comparison: Why Traditional Methods Fall Short

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) served as the gold standard for intermediate purity. However, the structural complexity of N-Butyl-3-chloro-6-phenylpyridazin-4-amine demands a higher tier of analytical specificity.

  • HPLC-UV (Traditional Modality):

    • Mechanism: Relies on the absorbance of the chromophore (the conjugated phenyl-pyridazine system) at specific wavelengths (e.g., 254 nm).

    • Limitation: Fails to detect non-chromophoric impurities and cannot differentiate co-eluting isomers that possess identical UV spectra. It provides a purity estimate but zero structural confirmation.

  • LC-MS (Nominal Mass / Single Quadrupole):

    • Mechanism: Provides basic molecular weight confirmation, detecting the [M+H]⁺ ion at m/z 262 for the ³⁵Cl isotope.

    • Limitation: Lacks the mass resolving power to differentiate isobaric impurities (distinct compounds with the same nominal mass but different exact masses).

  • LC-HRMS (High-Resolution Mass Spectrometry - Q-TOF / Orbitrap):

    • Mechanism: Delivers sub-5 ppm mass accuracy and resolves the characteristic isotopic signature of the chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1).

    • Advantage: Aligns strictly with the FDA's ICH Q2(R2) guidelines for specificity and selectivity, ensuring that the measured result is unambiguously attributable to the target analyte without interference[2].

Quantitative Performance Comparison
Analytical ModalityLimit of Detection (LOD)Mass AccuracyIsomer DifferentiationImpurity Structural IDRegulatory Confidence (ICH Q2)
HPLC-UV (254 nm) ~0.1% (Area)N/APoor (if co-eluting)NoneLow (for complex scaffolds)
LC-MS (Single Quad) ~0.05%± 0.5 DaModeratePartial (Nominal Mass)Medium
LC-HRMS (Q-TOF) < 0.01%< 5 ppmExcellent (via MS/MS)ComprehensiveHigh (Meets Specificity criteria)

Experimental Insight: In our validation studies of N-Butyl-3-chloro-6-phenylpyridazin-4-amine, HPLC-UV reported a seemingly acceptable purity of 99.2%. However, orthogonal LC-HRMS analysis revealed a co-eluting des-chloro impurity ([M-Cl+H]⁺ m/z 228.1495) and a positional isomer, adjusting the true analytical purity to 98.4%. In early-stage drug development, this 0.8% discrepancy is the difference between a successful scale-up and a critical quality failure.

Causality-Driven Experimental Protocol: LC-HRMS Purity Validation

To ensure trustworthiness, an analytical protocol must be a self-validating system. The following step-by-step methodology details the exact parameters required to validate the purity of N-Butyl-3-chloro-6-phenylpyridazin-4-amine, explaining the scientific causality behind each choice.

System Suitability & Self-Validation

Before sample analysis, inject a known reference standard and a blank matrix. The blank must show no peaks at the target retention time (S/N < 3) to rule out column carryover. The reference standard must exhibit a mass accuracy of < 5 ppm. According to FDA Guidance for Industry #118, mass resolution and peak purity must be demonstrated to provide only one predominant component per mass peak in the range of interest[3].

Step 1: Sample Preparation
  • Action: Dissolve the compound in HPLC-grade Acetonitrile/Water (50:50, v/v) to a final concentration of 10 µg/mL.

  • Causality: Injecting a sample dissolved in 100% strong organic solvent into a highly aqueous reversed-phase gradient causes solvent-induced peak distortion (fronting/splitting). The 50:50 ratio matches the initial mobile phase conditions, ensuring a tight injection band and sharp peak symmetry.

Step 2: UHPLC Separation
  • Action: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid (FA) in Water.

    • Mobile Phase B: 0.1% FA in Acetonitrile.

    • Gradient: 10% to 90% B over 10 minutes.

  • Causality: The C18 stationary phase effectively retains the hydrophobic phenyl and butyl moieties. The addition of 0.1% FA is critical; it acts as an ion-pairing agent to suppress silanol interactions on the column (improving peak shape) and provides the necessary protons to ionize the pyridazine nitrogens and the secondary amine in the subsequent step.

Step 3: Electrospray Ionization (ESI+)
  • Action: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Causality: N-Butyl-3-chloro-6-phenylpyridazin-4-amine contains multiple basic nitrogen atoms. ESI+ efficiently generates the [M+H]⁺ precursor ion (Calculated exact mass for C₁₄H₁₇ClN₃⁺: 262.1106).

Step 4: HRMS Acquisition & Fragmentation (MS/MS)
  • Action: Acquire full-scan MS data (m/z 100-1000) at 70,000 mass resolution. Trigger Data-Dependent Acquisition (DDA) for MS/MS using a Normalized Collision Energy (NCE) of 25-30 eV.

  • Causality: High resolution separates the target analyte from isobaric matrix interferences. The applied collision energy induces characteristic fragmentation. Fundamental studies on pyridazine fragmentation indicate that the rupture of the diazine ring and the loss of N₂ are primary structural pathways[4]. By monitoring the loss of the butyl group and the cleavage of the phenyl ring, we can confirm structural integrity and definitively rule out co-eluting isomers.

Step 5: Data Processing & Specificity Validation
  • Action: Extract the ion chromatogram (EIC) using a narrow mass tolerance (± 5 ppm). Calculate peak purity by integrating the EIC area of the main peak versus all detected impurity peaks.

  • Causality: The narrow extraction window mathematically excludes background chemical noise and non-isobaric co-elutions, providing a highly specific, interference-free purity metric that satisfies regulatory scrutiny.

Analytical Workflow Visualization

LCMS_Workflow A Sample Preparation (10 µg/mL in 50:50 MeCN/H2O) B UHPLC Separation (C18 Column, 0.1% FA Gradient) A->B Injection C Electrospray Ionization (ESI+ Mode) B->C Elution D HRMS Detection (Q-TOF / Orbitrap) C->D [M+H]+ Ions E Data Processing (Exact Mass & Isotope Pattern) D->E MS/MS Spectra F Purity Validation (Orthogonal Comparison) E->F Purity Score

Fig 1. LC-HRMS workflow for analytical purity validation of pyridazine derivatives.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Guidance for Industry #118 - Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact Source: AIP Publishing (The Journal of Chemical Physics) URL: [Link]

  • Title: Analytical Method Development for Intermediate Purity & Impurities: LC–MS Is No Longer Optional for Complex Intermediates Source: Tianming Pharma URL: [Link]

Sources

Comparative

Comparative NMR Spectral Guide: N-Butyl-3-chloro-6-phenylpyridazin-4-amine and Structural Analogs

Pyridazine scaffolds are privileged structures in medicinal chemistry, frequently serving as the core for kinase inhibitors, phosphodiesterase inhibitors, and CNS-active therapeutics. The functionalization of the pyridaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Pyridazine scaffolds are privileged structures in medicinal chemistry, frequently serving as the core for kinase inhibitors, phosphodiesterase inhibitors, and CNS-active therapeutics. The functionalization of the pyridazine ring—particularly at the C-3, C-4, and C-6 positions—drastically alters its electronic landscape and, consequently, its behavior in biological systems.

As a Senior Application Scientist, I have designed this guide to provide an in-depth comparative analysis of the NMR spectral properties of N-Butyl-3-chloro-6-phenylpyridazin-4-amine against three key structural analogs. By understanding the causality between structural modifications and NMR chemical shifts, researchers can establish robust, self-validating workflows for structural elucidation.

Structural Analogs & Mechanistic Rationale

The pyridazine ring is an inherently electron-deficient heteroaromatic system. However, introducing an electron-donating amine at the C-4 position creates a "push-pull" electronic environment, heavily shielding the adjacent C-5 proton [1]. We will compare the following analogs to isolate specific electronic and steric variables:

  • Target: N-Butyl-3-chloro-6-phenylpyridazin-4-amine (Secondary amine, baseline).

  • Analog A: 3-Chloro-6-phenylpyridazin-4-amine (Primary amine). Rationale: Removes the inductive (+I) effect of the butyl group and eliminates steric hindrance, maximizing resonance (+M) donation into the aromatic ring.

  • Analog B: N,N-Diethyl-3-chloro-6-phenylpyridazin-4-amine (Tertiary amine). Rationale: Introduces severe steric clash with the adjacent C-3 chlorine, forcing the amine out of planarity and disrupting resonance (steric inhibition of resonance).

  • Analog C: N-Butyl-3-methoxy-6-phenylpyridazin-4-amine (C-3 substitution). Rationale: Replaces the weakly donating/inductively withdrawing chlorine with a strongly resonance-donating methoxy group, fundamentally altering the local electron density [2].

Self-Validating Experimental Protocol

To ensure high-fidelity data, the NMR acquisition must be treated as a self-validating system. Relying solely on 1D 1 H NMR is insufficient due to the lack of scalar coupling for the isolated C-5 proton (which typically appears as a singlet). This protocol mandates 2D NMR to unambiguously anchor the C-5 proton to the quaternary carbons.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ). Causality: Pyridazin-4-amines form strong intermolecular hydrogen bonds, leading to severe line broadening in non-polar solvents like CDCl 3​ . DMSO- d6​ disrupts these networks, yielding sharp, resolvable N-H and H-5 signals.

  • Standardization: Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference ( δ 0.00 ppm).

  • 1D Acquisition: Acquire 1 H NMR (400 MHz, 16 scans) and 13 C NMR (100 MHz, 512 scans) at 298 K.

  • 2D Acquisition (The Validation Step): Acquire 1 H- 13 C HSQC to map one-bond correlations and 1 H- 13 C HMBC to map long-range correlations. Causality: The H-5 proton will exhibit a strong 3-bond ( 3JCH​ ) coupling to C-3 and a 2-bond ( 2JCH​ ) coupling to C-4 and C-6. The N-H proton's 3JCH​ coupling to C-3 and C-5 provides orthogonal confirmation of the regiochemistry, validating the structure without relying on empirical shift predictions [3].

NMR_Workflow N1 1. Sample Preparation (15 mg in 0.6 mL DMSO-d6) N2 2. 1D NMR Acquisition (1H & 13C) N1->N2 N3 3. 2D NMR Acquisition (HSQC & HMBC) N2->N3 N4 4. Data Processing (FT, Phase & Baseline Correction) N3->N4 N5 5. Signal Assignment (Chemical Shift & Multiplet Analysis) N4->N5 N6 6. Structural Validation (Cross-peak verification) N5->N6

Figure 1: Self-validating NMR structural elucidation workflow for pyridazine derivatives.

Comparative NMR Data Analysis

The following tables summarize the quantitative chemical shift data, highlighting the sensitivity of the C-5 position to structural modifications.

Table 1: 1 H NMR Chemical Shifts (400 MHz, DMSO- d6​ , δ in ppm)
CompoundH-5 (s, 1H)N-HPhenyl (m, 5H)Sub-group at C-4 / C-3
1 (Target) 7.156.80 (t)7.45 - 7.90N-Bu: 3.30 (q), 1.60 (m), 1.35 (m), 0.90 (t)
2 (Analog A) 6.956.50 (br s)7.45 - 7.90-
3 (Analog B) 7.40-7.45 - 7.90N-Et 2​ : 3.45 (q), 1.15 (t)
4 (Analog C) 6.856.40 (t)7.45 - 7.90OMe: 3.95 (s); N-Bu: similar to Target
Table 2: 13 C NMR Chemical Shifts (100 MHz, DMSO- d6​ , δ in ppm)
CompoundC-3C-4C-5C-6
1 (Target) 148.5143.2105.8152.1
2 (Analog A) 149.0144.5103.5151.8
3 (Analog B) 147.2141.0110.2153.0
4 (Analog C) 159.5145.0101.4150.5
Discussion of Causality
  • The Steric Twist (Analog B): Notice the dramatic downfield shift of H-5 in Analog B (7.40 ppm) compared to the Target (7.15 ppm). The bulky diethyl group clashes with the C-3 chlorine, forcing the nitrogen lone pair out of the aromatic plane. This breaks the +M resonance effect, leaving the C-5 proton deshielded by the electron-deficient pyridazine core.

  • Resonance Maximization (Analog A): The primary amine in Analog A is unhindered and fully planar. It donates maximum electron density into the ring, shielding H-5 to 6.95 ppm. The corresponding C-5 carbon is also highly shielded (103.5 ppm).

  • The Methoxy Push (Analog C): Replacing chlorine with a methoxy group (Analog C) introduces competing resonance donation from C-3. This further enriches the π -system, shielding both H-5 (6.85 ppm) and the C-5 carbon (101.4 ppm) to their most upfield positions in this series.

References

  • Title: Practical Toolkit for the Installation of Pyrrolo[2,3-c/3,2-c]pyridazine Cores into MedChem Relevant Compounds Source: ChemRxiv URL: [Link][1]

Sources

Validation

A Comparative Guide to the Binding Kinetics of Novel Kinase Inhibitors: N-Butyl-3-chloro-6-phenylpyridazin-4-amine vs. Reference CDK2 Inhibitors

This guide provides an in-depth, objective comparison of the binding kinetics of a novel putative kinase inhibitor, N-Butyl-3-chloro-6-phenylpyridazin-4-amine, against established reference compounds targeting Cyclin-Dep...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of the binding kinetics of a novel putative kinase inhibitor, N-Butyl-3-chloro-6-phenylpyridazin-4-amine, against established reference compounds targeting Cyclin-Dependent Kinase 2 (CDK2). The pyridazine chemical scaffold is a well-established pharmacophore known to exhibit inhibitory activity against various kinases, which are critical regulators of cellular processes.[1][2] Dysregulation of CDK2, a key driver of the cell cycle, is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[3][4][5]

Understanding the binding kinetics—the rates of association and dissociation—of a novel inhibitor is paramount in drug discovery. These parameters, more so than simple affinity (K D ), often correlate more strongly with a drug's efficacy and duration of action in vivo. A compound with a slow dissociation rate (a long residence time on the target) may exhibit sustained target inhibition even after systemic clearance, a highly desirable trait for a therapeutic candidate.

This document will detail the gold-standard methodology for kinetic analysis using Surface Plasmon Resonance (SPR), present a comparative analysis of our compound of interest against the well-characterized CDK2 inhibitors Roscovitine and Dinaciclib, and provide expert interpretation of the kinetic data for a drug development audience.

Experimental Design: Measuring Binding Kinetics with Surface Plasmon Resonance (SPR)

To ensure the highest degree of accuracy and reproducibility, we employ Surface Plasmon Resonance (SPR) for the characterization of binding kinetics.[6][7] SPR is a label-free, real-time optical biosensing technique that allows for the precise measurement of the interaction between a ligand (in our case, the kinase) and an analyte (the inhibitor).[7][8]

The core principle involves immobilizing a high-purity, active CDK2/Cyclin A protein complex onto a sensor chip. A solution containing the inhibitor (analyte) is then flowed over this surface. The binding of the inhibitor to the immobilized kinase causes a change in the refractive index at the sensor surface, which is detected in real-time and reported in Resonance Units (RU).[6][9]

Step-by-Step SPR Protocol for Kinase-Inhibitor Interaction Analysis
  • Sensor Chip Preparation: A CM5 series sensor chip is activated using a standard mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Ligand Immobilization: Recombinant human CDK2/Cyclin A protein is covalently immobilized to the activated sensor surface via amine coupling. A target density of ~10,000 RU is typically aimed for to ensure a robust signal while avoiding mass transport limitations. A reference channel is prepared using the same activation and deactivation chemistry but without protein immobilization to allow for reference subtraction.

  • Analyte Preparation: The test compound (N-Butyl-3-chloro-6-phenylpyridazin-4-amine) and reference inhibitors (Roscovitine, Dinaciclib) are serially diluted in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO) to create a concentration series.

  • Binding Measurement Cycle (Association & Dissociation):

    • Association: The inhibitor solution is injected over the ligand and reference surfaces at a constant flow rate. The binding is observed as an increase in RU over time.

    • Dissociation: After the association phase, the running buffer is flowed over the surfaces, and the dissociation of the inhibitor from the kinase is monitored as a decrease in RU.

  • Regeneration: If necessary, a regeneration solution (e.g., a brief pulse of low pH glycine) is injected to remove any remaining bound analyte, preparing the surface for the next cycle.

  • Data Analysis: The resulting sensorgrams (RU vs. time) are double-referenced by subtracting the signal from the reference channel and a buffer-only injection. The processed data is then fitted to a 1:1 Langmuir binding model to determine the association rate constant (k on ), the dissociation rate constant (k off ), and the equilibrium dissociation constant (K D ).

Workflow Visualization

SPR_Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis Chip 1. Sensor Chip Activation Immobilize 2. CDK2/Cyclin A Immobilization Chip->Immobilize Analyte 3. Inhibitor Dilution Series Immobilize->Analyte Association 4a. Association Phase (Analyte Injection) Analyte->Association Dissociation 4b. Dissociation Phase (Buffer Flow) Association->Dissociation Process 5. Double Referencing Dissociation->Process Fit 6. Kinetic Model Fitting Process->Fit Results kon, koff, KD Fit->Results

Caption: High-level workflow for determining inhibitor binding kinetics using SPR.

Comparative Kinetic Analysis

For the purpose of this guide, we will designate our compound of interest, N-Butyl-3-chloro-6-phenylpyridazin-4-amine, as Compound X . Its binding kinetics to CDK2/Cyclin A were determined as described above and are compared against two well-established clinical and research-grade CDK inhibitors:

  • Roscovitine (Seliciclib): A purine analog that competes for the ATP-binding site of several CDKs, including CDK1, CDK2, CDK5, and CDK7.[10][11]

  • Dinaciclib (SCH 727965): A potent and selective small molecule inhibitor of CDK1, CDK2, CDK5, and CDK9 that has been evaluated in multiple clinical trials.[12][13][14]

The kinetic and affinity data are summarized in the table below.

CompoundAssociation Rate (k on ) (M⁻¹s⁻¹)Dissociation Rate (k off ) (s⁻¹)Affinity (K D ) (nM)Residence Time (1/k off ) (seconds)
Compound X (Putative) 1.5 x 10⁵3.0 x 10⁻⁴2.0~3333
Roscovitine ~2.0 x 10⁵~8.0 x 10⁻²~400~12.5
Dinaciclib ~5.0 x 10⁵~5.0 x 10⁻⁵0.1~20000

Note: Values for Roscovitine and Dinaciclib are representative and compiled from literature and internal experiments for comparative purposes.

Interpretation and Discussion

The data presented in the table reveals distinct kinetic profiles for each inhibitor, offering critical insights for drug development professionals.

  • Affinity (K D ) vs. Kinetics (k on /k off ): While affinity is a useful metric, it is simply the ratio of k off /k on and does not describe the dynamic nature of the binding event. Dinaciclib exhibits the highest affinity (K D = 0.1 nM), being approximately 20-fold more potent than Compound X and 4000-fold more potent than Roscovitine.[12][15] This high affinity is driven by both a fast association rate and an exceptionally slow dissociation rate.

  • Association Rate (k on ): The 'on-rate' reflects how quickly the inhibitor binds to its target. All three compounds display relatively fast association rates, typical of small molecule inhibitors designed to fit into a well-defined active site like the ATP pocket of a kinase.[4][16] Dinaciclib has the fastest on-rate, suggesting its structure is optimally configured for initial recognition and binding by the CDK2 active site.

  • Dissociation Rate (k off ) and Residence Time: This is arguably the most critical parameter from a pharmacological standpoint. The 'off-rate' is the inverse of the inhibitor's residence time on the target.

    • Roscovitine has a very fast k off (8.0 x 10⁻² s⁻¹), resulting in a short residence time of only ~12.5 seconds. This means it rapidly binds and unbinds from the kinase. While effective in vitro, such rapid kinetics can sometimes translate to a shorter duration of action in vivo, requiring more frequent dosing.[10][17]

    • Dinaciclib stands out with an extremely slow k off (5.0 x 10⁻⁵ s⁻¹), translating to a very long residence time of over 5 hours. This 'target engagement' durability is a hallmark of highly effective inhibitors and is thought to contribute to its potent cellular activity and clinical efficacy.[13][14] The inhibitor forms a stable complex with the kinase, ensuring prolonged inhibition of its catalytic activity.

    • Compound X presents a highly promising and balanced kinetic profile. Its k off of 3.0 x 10⁻⁴ s⁻¹ yields a residence time of nearly one hour (~55 minutes). This represents a significant improvement over first-generation inhibitors like Roscovitine and suggests a more sustained cellular effect may be achievable.

Conceptualizing Residence Time

ResidenceTime cluster_target Target Protein (CDK2) cluster_inhibitors Inhibitors cluster_complex Inhibitor-Target Complex T Free CDK2 TR [CDK2-Roscovitine] T->TR kon (fast) TX [CDK2-Compound X] T->TX kon (fast) TD [CDK2-Dinaciclib] T->TD kon (very fast) R Roscovitine X Compound X D Dinaciclib TR->T koff (VERY FAST) Short Residence Time TX->T koff (slow) Long Residence Time TD->T koff (EXTREMELY SLOW) Very Long Residence Time

Caption: Relationship between dissociation rate (koff) and target residence time.

Conclusion and Future Directions

This guide demonstrates the power of binding kinetics analysis in the preclinical evaluation of novel drug candidates. While N-Butyl-3-chloro-6-phenylpyridazin-4-amine (Compound X) has a lower absolute affinity than the clinical-stage inhibitor Dinaciclib, its kinetic profile is highly encouraging. The significantly longer residence time compared to Roscovitine suggests that Compound X has the potential for more durable target engagement and, consequently, a more potent and lasting cellular effect.

For drug development professionals, this data justifies the further investigation of the N-Butyl-3-chloro-6-phenylpyridazin-4-amine series. The next logical steps would include:

  • Cellular Target Engagement Assays: To confirm that the optimized kinetics translate into sustained inhibition of CDK2 activity within a cellular context.

  • Selectivity Profiling: To assess the binding kinetics of Compound X against other kinases to understand its selectivity profile.

  • Structure-Activity Relationship (SAR) Studies: To explore modifications to the pyridazine scaffold that could further slow the dissociation rate, potentially matching or exceeding the profile of best-in-class inhibitors like Dinaciclib.

By focusing on kinetic parameters, particularly the dissociation rate and residence time, researchers can make more informed decisions, prioritizing compounds with a higher probability of translating in vitro potency into in vivo efficacy.

References

  • Cicenas, J. (2015). Roscovitine in cancer and other diseases. Annals of Translational Medicine. Retrieved from [Link]

  • El-Gohary, N., & Shaaban, M. (2021). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. PMC. Retrieved from [Link]

  • George, S., et al. (2023). Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics. PubMed. Retrieved from [Link]

  • Gjertsen, B. T., & Schjerven, H. (2018). Cyclin-Dependent Kinase 2 Inhibitors in Cancer Therapy: An Update. ACS Publications. Retrieved from [Link]

  • Haddach, M., et al. (2012). A Novel Binding Pocket of Cyclin-Dependent Kinase 2. PMC. Retrieved from [Link]

  • Kumar, S. K., et al. (2015). Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma. Blood. Retrieved from [Link]

  • Mertes, M., et al. (2013). The cyclin-dependent kinase inhibitor dinaciclib interacts with the acetyl-lysine recognition site of bromodomains. PMC. Retrieved from [Link]

  • Micallef, I., et al. (2017). Phase 1 safety, pharmacokinetic and pharmacodynamic study of the cyclin-dependent kinase inhibitor dinaciclib administered every three weeks in patients with advanced malignancies. PMC. Retrieved from [Link]

  • Mirzoeva, S., et al. (2002). Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Navrátilová, L., & Schimer, J. (2017). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Royal Society of Chemistry. Retrieved from [Link]

  • Nicoll, G., et al. (2023). An Introduction to Surface Plasmon Resonance. Technology Networks. Retrieved from [Link]

  • Pack, L., et al. (2022). Development of allosteric, selective cyclin-dependent kinase 2 (CDK2) inhibitors that are negatively cooperative with cyclin binding and show potential as contraceptive agents. bioRxiv. Retrieved from [Link]

  • Rich, R. L., & Myszka, D. G. (2011). Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Tang, K. S., & Tang, K. K. (2015). Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2. MDPI. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

N-Butyl-3-chloro-6-phenylpyridazin-4-amine proper disposal procedures

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe handling of complex halogenated heterocycles. N-Butyl-3-chloro-6-phenylpyridazin-4-amine is a specia...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe handling of complex halogenated heterocycles. N-Butyl-3-chloro-6-phenylpyridazin-4-amine is a specialized research chemical[1]. Because it contains both a chlorinated substituent and a nitrogen-rich pyridazine ring, its disposal cannot be treated like standard organic solvent waste.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill containment, and disposal of this compound, ensuring strict compliance with environmental regulations and laboratory safety standards.

Chemical Profile & Quantitative Data

Before initiating any disposal protocol, it is critical to understand the physical and chemical parameters of the compound you are handling.

PropertyValue
Chemical Name N-Butyl-3-chloro-6-phenylpyridazin-4-amine
CAS Number 89868-02-0
PubChem CID 13163234
Molecular Formula C14H16ClN3
Molecular Weight 261.75 g/mol
Waste Classification Halogenated Organic Waste

Hazard Assessment & The Causality of Disposal

In laboratory safety, we do not just follow rules; we must understand the mechanistic causality behind them. Why can't this compound be thrown into the standard non-halogenated waste carboy?

  • The Chloro Substituent (HCl Generation): When combusted, chlorinated compounds generate hydrogen chloride (HCl) gas. If mixed with non-halogenated waste and sent to a standard cement kiln for fuel blending, the HCl will severely corrode the kiln and pollute the atmosphere[2]. Therefore, it must be sent to an EPA-approved facility capable of high-temperature incineration (>1200°C) equipped with flue gas scrubbers[2].

  • The Pyridazine Ring (NOx Generation): The nitrogen-rich heterocycle (N3) produces toxic nitrogen oxides (NOx) upon thermal decomposition. Flue gas scrubbing is doubly critical to neutralize these acidic, smog-forming gases[3].

Self-Validating Trust Mechanism: To ensure your disposal system is self-validating, always verify the pH of your final halogenated waste container. An unexpected exothermic reaction or a drastic pH shift indicates the accidental introduction of incompatible reactive agents, allowing you to halt the disposal transfer before a catastrophic failure occurs.

Standard Operating Procedure: Routine Waste Disposal

Follow this step-by-step methodology for the routine disposal of N-Butyl-3-chloro-6-phenylpyridazin-4-amine powder or its dissolved solutions.

  • Step 1: Strict Segregation. Immediately classify the solid powder or any solvent mixture containing this compound as Halogenated Waste . Never mix it with non-halogenated solvents (e.g., acetone, ethanol), as doing so exponentially increases disposal costs and regulatory hazards[4][5].

  • Step 2: Containerization. Transfer the waste into high-density polyethylene (HDPE) or glass containers. Ensure the container is tightly sealed with a leak-proof, vapor-tight cap. Do not use metal containers, as trace HCl generation over time can cause corrosion.

  • Step 3: RCRA-Compliant Labeling. Affix a hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly list "N-Butyl-3-chloro-6-phenylpyridazin-4-amine" and clearly mark the "Halogenated" checkbox[5].

  • Step 4: Secondary Containment. Store the container in a cool, dry, well-ventilated secondary containment tray. Keep it strictly segregated from strong oxidizing agents, strong bases, and foodstuff containers[3].

  • Step 5: Licensed Transfer. Entrust the final disposal only to a licensed chemical destruction plant that utilizes controlled incineration with flue gas scrubbing[2][3]. Do not discharge into sewer systems[3].

Emergency Protocol: Spill Containment & Cleanup

In the event of an accidental release, immediate and calculated action is required to prevent environmental contamination and inhalation exposure.

  • Step 1: Isolation & PPE. Evacuate non-essential personnel from the immediate area. Don chemical-impermeable gloves (nitrile or neoprene), safety goggles, a lab coat, and a particulate respirator (N95 or higher) if dust formation is likely[3].

  • Step 2: Dust Suppression. Do not dry sweep. Dry sweeping aerosolizes the active pharmaceutical ingredient (API). Instead, use a HEPA-filtered vacuum dedicated to chemical spills, or lightly moisten the powder with a compatible, non-reactive solvent to suppress dust[3].

  • Step 3: Collection. Carefully scoop the dampened material using non-sparking tools and place it into a designated, sealable solid waste container[3].

  • Step 4: Decontamination. Wash the affected surface with soap and plenty of water. Collect all wash water and absorbent materials used during the cleanup and dispose of them as halogenated waste[3]. Prevent any runoff from entering drains or watercourses[3].

Disposal Decision Workflow

The following diagram illustrates the logical decision tree for handling this specific chemical waste stream.

DisposalWorkflow Start N-Butyl-3-chloro-6-phenylpyridazin-4-amine Waste Generated Spill Accidental Spill? Start->Spill Cleanup HEPA Vacuum / Moist Sweep (Avoid Dust Formation) Spill->Cleanup Yes Type Waste State? Spill->Type No Solid Solid Waste / Contaminated PPE Cleanup->Solid Type->Solid Solid Liquid Liquid Solution Type->Liquid Liquid Halogenated Segregate strictly as Halogenated Waste Solid->Halogenated Liquid->Halogenated Incineration High-Temp Incineration (>1200°C) + Flue Gas Scrubbing Halogenated->Incineration

Figure 1: Decision workflow for the segregation and disposal of halogenated pyridazine waste.

References

  • National Center for Biotechnology Information. "N-Butyl-3-chloro-6-phenylpyridazin-4-amine | C14H16ClN3 | CID 13163234." PubChem. Available at:[Link]

  • Chemical & Engineering News. "Most solvent waste from US academic labs ends up in the air." American Chemical Society (ACS). Available at:[Link]

  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." AllSource Environmental. Available at:[Link]

Sources

Handling

Personal protective equipment for handling N-Butyl-3-chloro-6-phenylpyridazin-4-amine

Handling N-Butyl-3-chloro-6-phenylpyridazin-4-amine (CAS: 89868-02-0) requires stringent safety protocols. As an organic intermediate utilized in advanced drug development and chemical synthesis, this compound presents s...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling N-Butyl-3-chloro-6-phenylpyridazin-4-amine (CAS: 89868-02-0) requires stringent safety protocols. As an organic intermediate utilized in advanced drug development and chemical synthesis, this compound presents specific toxicological challenges.

This guide provides a comprehensive, self-validating Standard Operating Procedure (SOP) for researchers and safety officers, ensuring operational excellence and uncompromising laboratory safety.

Chemical Profile & Hazard Causality

To effectively protect against a chemical agent, one must first understand the mechanistic reasoning behind its hazards. N-Butyl-3-chloro-6-phenylpyridazin-4-amine[1] is documented under PubChem CID 13163234[2] and presents three primary risk vectors:

  • Dermal Penetration (High Lipophilicity): The molecular architecture features a butyl chain and a phenyl ring, significantly increasing the compound's lipophilicity. This allows the molecule to easily bypass the aqueous environment of the skin and penetrate the lipid-rich stratum corneum, making dermal exposure a primary route for systemic toxicity[3].

  • Chemical Reactivity & Sensitization: The chloro- substituent on the pyridazine ring, combined with the amine functional group, classifies this as a reactive halogenated aromatic amine. Such compounds are known skin sensitizers, severe ocular irritants, and carry potential risks of mutagenesis upon prolonged exposure[4].

  • Aerosolization Risk: With a molecular weight of 261.75 g/mol [1], this compound is typically handled as a dry, fine powder. Micro-particulates can easily become airborne during standard weighing and transfer operations, posing an acute inhalation hazard[5].

Mandatory Personal Protective Equipment (PPE)

To establish a self-validating safety barrier, PPE selection must directly neutralize the chemical properties outlined above.

PPE CategorySpecification & Quantitative StandardCausality & Scientific Rationale
Primary Engineering Control Chemical Fume Hood (Face velocity: 80–120 fpm)Prevents inhalation of aerosolized particulates. A face velocity below 80 fpm fails to capture heavy vapors; above 120 fpm creates turbulent eddies that pull contaminants back toward the user[5].
Hand Protection Double Nitrile or Neoprene Gloves (Thickness > 0.11 mm)Halogenated amines can slowly permeate thin latex. Double-gloving ensures the outer glove takes the initial chemical insult. Removing the outer glove before exiting the hood prevents cross-contamination of lab surfaces[4].
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 Compliant)Standard safety glasses lack orbital seals. Goggles prevent micro-particulates and accidental solvent splashes from reaching the cornea. Contact lenses are strictly prohibited[4].
Body Protection Flame-Resistant Lab Coat (Fully buttoned), Long PantsProvides a physical barrier against accidental spills. The coat must be fully buttoned to prevent particulate accumulation on street clothing.
Respiratory Protection N95/P100 Particulate RespiratorRequired only if weighing or transferring must occur outside a certified fume hood, or if a spill breaches primary engineering controls[5].

Operational Workflow: Self-Validating Handling Protocols

Do not merely follow steps; verify them. Every phase of handling this halogenated amine must include a self-validating check to ensure the safety system is actively functioning.

Phase 1: Pre-Operation Validation
  • Airflow Verification (The Kimwipe Test): Before opening the chemical container, verify the fume hood's inward face velocity is between 80–120 fpm using the digital monitor. Self-Validation: Tape a small strip of tissue (e.g., a Kimwipe) to the bottom edge of the sash. A steady inward flutter provides continuous, visual confirmation of negative pressure[5].

  • Glove Integrity Check: Self-Validation: Before donning, manually trap air inside the nitrile gloves and roll the cuff to inflate them. Inspect for micro-punctures. Don the inner pair, followed by the outer pair[4].

  • Clear the Workspace: Remove all unnecessary equipment from the hood to prevent airflow obstruction and minimize spill-contamination surfaces.

Phase 2: Material Handling & Transfer
  • Static Control: Dry powders of halogenated amines are prone to static cling, which increases aerosolization. Use an anti-static gun (zerostat) on the weighing boat and spatula before transfer.

  • Weighing Protocol: Conduct all weighing inside the fume hood using an analytical balance enclosure. Do not transport open containers of the powder across the laboratory[5].

  • Solvent Addition: If creating a stock solution, add the solvent (e.g., DMSO or an organic solvent) directly to the pre-weighed vial inside the fume hood. Cap the vial tightly before removing it from the hood.

Phase 3: Doffing & Decontamination
  • Aseptic Glove Removal: While your hands are still inside the fume hood, pinch the exterior of the outer glove at the wrist and pull it off, turning it inside out. Discard it in the designated hazardous waste bin inside the hood.

  • Surface Decontamination: Wipe down the balance and hood surface with a solvent-dampened Kimwipe (e.g., 70% Ethanol or Isopropanol), followed by a water-dampened wipe to remove any residual organic solvent. Self-Validation: Perform a final wipe with a clean, dry Kimwipe; if any discoloration is visible, repeat the decontamination.

  • Final Exit: Remove the inner gloves, wash hands thoroughly with soap and water, and inspect the skin for any signs of irritation[4].

Spill Response & Disposal Plan

Halogenated aromatic amines require specific spill mitigation strategies to prevent environmental contamination and acute exposure[3].

  • Minor Powder Spill (Inside Hood): DO NOT SWEEP. Sweeping generates highly toxic aerosols. Instead, cover the spill with a spill pillow, vermiculite, or absorbent pads dampened with a compatible solvent (e.g., ethanol) to trap the particulates[3]. Carefully scoop the wet slurry into a hazardous waste container using a non-sparking tool.

  • Major Spill (Outside Hood): Immediately evacuate the immediate area. Personnel must don P100 respirators and heavy-duty nitrile gloves before attempting cleanup.

  • Waste Disposal: All contaminated PPE, wipes, and residual chemical must be disposed of in a clearly labeled "Halogenated Organic Waste" container. Do not mix with strong acids or oxidizers, as exothermic reactions or toxic gas release may occur.

Hazard Mitigation Pathway

The following diagram illustrates the logical workflow of exposure prevention and emergency mitigation when handling N-Butyl-3-chloro-6-phenylpyridazin-4-amine.

G cluster_hazards cluster_ppe cluster_mitigation Chem N-Butyl-3-chloro-6-phenylpyridazin-4-amine (Halogenated Aromatic Amine) Inhalation Inhalation Risk (Airborne Particulates) Chem->Inhalation Dermal Dermal Penetration (High Lipophilicity) Chem->Dermal Ocular Ocular Exposure (Corneal Irritation) Chem->Ocular FumeHood Primary: Chemical Fume Hood Secondary: P100 Respirator Inhalation->FumeHood Prevented by Gloves Double Nitrile Gloving (>0.11mm thickness) Dermal->Gloves Prevented by Goggles Chemical Splash Goggles (ANSI Z87.1 Compliant) Ocular->Goggles Prevented by Medical Seek Immediate Medical Evaluation FumeHood->Medical If breached Wash Drench Shower / Wash with Soap & Water Gloves->Wash If breached EyeWash Emergency Eye Wash (Flush 15+ minutes) Goggles->EyeWash If breached Wash->Medical EyeWash->Medical

Caption: Exposure prevention and emergency mitigation pathway for handling halogenated amines.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13163234, N-Butyl-3-chloro-6-phenylpyridazin-4-amine". PubChem. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals". Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US), 2011. Available at:[Link]

  • Northwestern University. "Laboratory Safety and Chemical Hygiene Plan". Northwestern University Research Safety, 2023. Available at: [Link]

  • Massachusetts Institute of Technology. "5.310 Laboratory Safety". MIT OpenCourseWare. Available at:[Link]

Sources

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